3-[(Ethanesulfonyl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(ethylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKKMKVOZZYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-[(ethanesulfonyl)methyl]aniline
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-[(ethanesulfonyl)methyl]aniline. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing comparisons with analogous chemical structures, we present a detailed theoretical analysis. This guide also outlines the robust experimental protocols required to obtain and validate this data, ensuring a self-validating system for future empirical studies.
Introduction: The Need for Precise Structural Elucidation
In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. The compound 3-[(ethanesulfonyl)methyl]aniline, with its aromatic amine and sulfone functional groups, presents a unique spectroscopic profile that is critical to its identification, purity assessment, and understanding of its chemical behavior.
This guide is structured to provide a predictive yet scientifically rigorous framework for the analysis of this compound. While experimental data for 3-[(ethanesulfonyl)methyl]aniline is not currently available in public spectral databases, we can, with a high degree of confidence, predict its spectroscopic features. This predictive analysis is grounded in the fundamental principles of spectroscopy and supported by data from structurally related compounds.[1][2][3] The methodologies described herein are designed to be self-validating, providing a clear pathway for researchers to confirm these predictions experimentally.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[4] For 3-[(ethanesulfonyl)methyl]aniline, we would expect to see a clear molecular ion peak and a series of characteristic fragment ions.
Predicted Mass Spectrum
The molecular formula of 3-[(ethanesulfonyl)methyl]aniline is C₉H₁₃NO₂S, which gives it a predicted monoisotopic mass of approximately 199.07 g/mol . A key feature in the mass spectrum of a compound containing an odd number of nitrogen atoms is an odd nominal molecular mass, a principle known as the nitrogen rule.[5]
Table 1: Predicted Key Ions in the Mass Spectrum of 3-[(ethanesulfonyl)methyl]aniline
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 199 | [M]⁺ | Molecular Ion |
| 120 | [M - C₂H₅SO₂]⁺ | Cleavage of the C-S bond |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage with rearrangement |
| 93 | [C₆H₅NH₂]⁺ | Loss of the (ethanesulfonyl)methyl group |
| 77 | [C₆H₅]⁺ | Loss of the entire substituent from the aromatic ring |
The fragmentation of aromatic sulfones can be complex, sometimes involving rearrangements where an aryl group migrates from sulfur to oxygen.[6] A significant fragmentation pathway for aromatic sulfonamides, which share the SO₂ group, is the loss of SO₂ (64 Da) via rearrangement, a process that may also be possible here.
Experimental Protocol for Mass Spectrometry
The following protocol outlines the general procedure for obtaining a mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).
-
Sample Preparation: Dissolve approximately 1-2 mg of 3-[(ethanesulfonyl)methyl]aniline in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of about 1 mg/mL.[7] Further dilute a small aliquot of this solution to the low µg/mL range.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet: Gas Chromatography (GC) inlet. A suitable capillary column (e.g., a non-polar column like DB-5ms) should be used.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The instrument will separate the compound from the solvent and any impurities before it enters the mass spectrometer for ionization and analysis.[8]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of the MS Workflow
Caption: Workflow for obtaining the mass spectrum of 3-[(ethanesulfonyl)methyl]aniline.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]
Predicted IR Spectrum
The IR spectrum of 3-[(ethanesulfonyl)methyl]aniline is expected to show characteristic absorption bands for the primary aromatic amine and the sulfone groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode | Intensity |
| 3450-3350 | N-H (Amine) | Asymmetric & Symmetric Stretch | Medium |
| 3050-3000 | C-H (Aromatic) | Stretch | Medium-Weak |
| 2950-2850 | C-H (Aliphatic) | Stretch | Medium |
| 1620-1580 | N-H (Amine) | Bending (Scissoring) | Medium-Strong |
| 1600 & 1475 | C=C (Aromatic) | Ring Stretch | Medium |
| 1350-1300 | S=O (Sulfone) | Asymmetric Stretch | Strong |
| 1335-1250 | C-N (Aromatic Amine) | Stretch | Strong |
| 1160-1120 | S=O (Sulfone) | Symmetric Stretch | Strong |
Primary aromatic amines typically exhibit two N-H stretching bands due to symmetric and anti-symmetric vibrations.[1][10][11] The C-N stretching vibration in aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region.[11] The sulfone group is characterized by two strong stretching absorptions for the S=O bonds.[12][13]
Experimental Protocol for FT-IR Spectroscopy
The following protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common and convenient method for solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR accessory.[14] This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of solid 3-[(ethanesulfonyl)methyl]aniline directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth after the measurement.
Visualization of the IR Workflow
Caption: Workflow for obtaining the FT-IR spectrum of 3-[(ethanesulfonyl)methyl]aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[15] By analyzing the ¹H and ¹³C NMR spectra, we can determine the connectivity of atoms within the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, the relative number of protons in each environment (integration), and the splitting patterns (multiplicity) due to coupling with neighboring protons.
Table 3: Predicted ¹H NMR Data (in CDCl₃, relative to TMS)
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 6.8 - 7.3 | m | 4H | Aromatic protons |
| b | ~4.2 | s | 2H | -CH₂- (methylene) |
| c | ~3.8 | br s | 2H | -NH₂ (amine) |
| d | ~3.1 | q | 2H | -CH₂- (ethyl) |
| e | ~1.4 | t | 3H | -CH₃ (ethyl) |
-
Aromatic Protons (a): The four protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the meta-substitution pattern, they will likely appear as a complex multiplet (m).[16]
-
Methylene Protons (b): The methylene protons adjacent to the sulfone group and the aromatic ring are expected to be a singlet (s) around 4.2 ppm.
-
Amine Protons (c): The amine protons typically appear as a broad singlet (br s) and their chemical shift can vary depending on solvent and concentration.[3]
-
Ethyl Protons (d, e): The ethyl group on the sulfone will show a quartet (q) for the methylene protons and a triplet (t) for the methyl protons, due to coupling with each other.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon environment in the molecule.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~147 | C-NH₂ |
| 2, 4, 5, 6 | 115 - 130 | Aromatic CH |
| 3 | ~140 | C-CH₂SO₂ |
| 7 | ~60 | -CH₂- (methylene) |
| 8 | ~50 | -CH₂- (ethyl) |
| 9 | ~7 | -CH₃ (ethyl) |
The prediction of ¹³C chemical shifts for substituted benzenes can be complex, but programs can estimate these values with reasonable accuracy.[17][18][19] The carbon attached to the nitrogen (C1) is expected to be significantly downfield, as is the carbon attached to the sulfone group (C3).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 3-[(ethanesulfonyl)methyl]aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality NMR tube.[20] Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup:
-
Place the NMR tube in a spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12-16 ppm, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[17]
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.[21]
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). Integrate the signals in the ¹H spectrum.
Visualization of the NMR Workflow
Caption: Workflow for obtaining ¹H and ¹³C NMR spectra of 3-[(ethanesulfonyl)methyl]aniline.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This guide provides a detailed, predictive analysis of the mass, infrared, and nuclear magnetic resonance spectra of 3-[(ethanesulfonyl)methyl]aniline. By synthesizing fundamental spectroscopic principles with data from analogous structures, we have constructed a comprehensive and scientifically grounded framework for the characterization of this molecule. The experimental protocols outlined are robust and adhere to industry best practices, ensuring that future empirical investigations can be conducted with confidence. This document serves as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical experiments, and accurately interpret the resulting data to confirm the structure and purity of 3-[(ethanesulfonyl)methyl]aniline.
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Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 23, 2026, from [Link]
-
Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. Retrieved February 23, 2026, from [Link]
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Introduction to Fourier Transform Infrared Spectrometry. (n.d.). Thermo Nicolet. Retrieved February 23, 2026, from [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved February 23, 2026, from [Link]
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13C NMR Spectroscopy. (n.d.). University of Bath. Retrieved February 23, 2026, from [Link]
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24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved February 23, 2026, from [Link]
-
Infrared Spectra of Sulfones and Related Compounds. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. (2016, September 15). ACS Publications. Retrieved February 23, 2026, from [Link]
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Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. (n.d.). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy. (n.d.). Pennsylvania State University. Retrieved February 23, 2026, from [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007, July 19). Modgraph. Retrieved February 23, 2026, from [Link]
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Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
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Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved February 23, 2026, from [Link]
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Mass Spectra of Sulfoxides and Sulfones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The Mass Spectrometry Experiment. (2022, March 9). Oregon State University. Retrieved February 23, 2026, from [Link]
-
Experiment 2 - NMR Spectroscopy. (n.d.). WebAssign. Retrieved February 23, 2026, from [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, February 1). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]
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CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021, February 15). Journal of the American Society for Mass Spectrometry. Retrieved February 23, 2026, from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved February 23, 2026, from [Link]
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Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29). Bulgarian Chemical Communications. Retrieved February 23, 2026, from [Link]
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3-[(Phenylsulfonyl)methyl]aniline hydrochloride. (2025, October 16). ResearchGate. Retrieved February 23, 2026, from [Link]
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The Sulfonyl-Aniline Scaffold: Pharmacophore Versatility and Synthetic Evolution
[1]
Executive Summary
The sulfonyl-aniline motif—defined by an aniline moiety coupled electronically or structurally to a sulfonyl group (sulfone or sulfonamide)—remains a "privileged structure" in medicinal chemistry.[1][2] Its utility spans from the foundational antibacterial sulfonamides to modern carbonic anhydrase inhibitors (CAIs) and kinase antagonists. This guide dissects the scaffold's electronic "push-pull" dynamics, its dual-mechanism capability (metalloenzyme chelation vs. folate antagonism), and the shift from classical chlorosulfonation to photoredox-mediated C-H functionalization.
Part 1: The Pharmacophore & Electronic Logic
The core value of the sulfonyl-aniline scaffold lies in the electronic interplay between the amino group (electron donor,
Electronic "Push-Pull" Dynamics
In systems like Dapsone (4,4'-diaminodiphenyl sulfone) or Sulfanilamide , the sulfonyl group acidifies the aniline protons and reduces the nucleophilicity of the nitrogen. This electronic modulation is critical for:
-
Bioavailability: Adjusting
to optimize solubility and membrane permeability. -
Binding Affinity: The sulfonyl oxygen atoms often serve as hydrogen bond acceptors, while the aniline protons act as donors.
-
Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism at certain positions compared to electron-rich anilines.
Mechanistic Divergence
The scaffold supports two distinct primary mechanisms of action depending on the substitution pattern:
-
Folate Pathway Antagonism (Antibacterial/Antileprotic):
-
Archetype: Dapsone, Sulfamethoxazole.
-
Mechanism:[3][4][5][6][7][8][9][10][11] Mimicry of p-aminobenzoic acid (PABA). The aniline
occupies the PABA binding pocket of dihydropteroate synthase (DHPS) , while the sulfonyl group mimics the transition state of the carboxylic acid, blocking folate synthesis.
-
-
Zinc Coordination (Carbonic Anhydrase Inhibition):
-
Archetype: Benzenesulfonamides (e.g., SLC-0111).
-
Mechanism:[3][4][5][6][7][8][9][10][11] The sulfonamide nitrogen (deprotonated) coordinates directly to the
ion in the active site of Carbonic Anhydrase (CA) isoforms (specifically CA IX/XII in oncology). The aryl tail interacts with the hydrophobic wall of the enzyme.
-
Visualization: Mechanistic Pathways
The following diagram illustrates the bifurcation of therapeutic utility based on the target interaction.
Caption: Divergent therapeutic mechanisms of the sulfonyl-aniline scaffold based on target binding modes (PABA mimicry vs. Zinc coordination).
Part 2: Synthetic Methodologies
The synthesis of sulfonyl-anilines has evolved from harsh electrophilic substitutions to mild, transition-metal-catalyzed, and photoredox methods.
Comparative Methodology
| Feature | Classical Method (Chlorosulfonation) | Modern Method (Photoredox/SuFEx) |
| Key Reagents | Chlorosulfonic acid ( | Sulfinate salts ( |
| Conditions | Harsh, acidic, often requires heating | Mild, room temp, Blue LED, Photocatalyst |
| Regioselectivity | Directed by existing substituents (often para) | Tunable via radical stability or directing groups |
| Functional Group Tolerance | Low (acid-sensitive groups fail) | High (tolerates late-stage functionalization) |
| Atom Economy | Poor (large waste stream) | High (radical coupling) |
Modern Synthetic Workflow: Photoredox Catalysis
Recent advances allow for the direct sulfonylation of anilines using sodium sulfinates and a photocatalyst (e.g., Iridium or Ruthenium complexes). This avoids the use of odorous thiols or unstable sulfonyl chlorides.
Mechanism:
-
Excitation: Blue light excites the photocatalyst (
). -
Oxidation: The excited catalyst oxidizes the sulfinate anion (
) to a sulfonyl radical ( ). -
Addition: The radical adds to the aniline ring (typically para to the amino group).
-
Re-aromatization: Loss of a proton and electron transfer restores aromaticity and the catalyst ground state.
Part 3: Experimental Protocols
Protocol A: Classical Synthesis (Schotten-Baumann Conditions)
Use Case: Robust synthesis of simple sulfonamide derivatives.
Reagents: Aniline derivative (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base), DMAP (cat.).
-
Setup: Charge a round-bottom flask with the aniline derivative dissolved in dry pyridine (
). Cool to in an ice bath. -
Addition: Add benzenesulfonyl chloride dropwise over 15 minutes to control the exotherm.
-
Reaction: Remove ice bath and stir at room temperature for 4–12 hours. Monitor conversion by TLC (mobile phase 30% EtOAc/Hexanes).
-
Workup: Pour the reaction mixture into
(excess) containing crushed ice. The pyridine salt will dissolve, and the product typically precipitates. -
Isolation: Filter the solid, wash with cold water (
), and recrystallize from Ethanol/Water.
Protocol B: Photoredox C-H Sulfonylation (Advanced)
Use Case: Late-stage functionalization of complex anilines. Reference Grounding: Based on methodologies developed by Willis et al. and recent visible-light protocols [4, 5].[12]
Reagents:
-
Substrate: Aniline derivative (
) -
Sulfonyl Source: Sodium arylsulfinate (
) -
Photocatalyst:
( ) -
Oxidant:
( ) -
Solvent:
(4:1)
Step-by-Step Workflow:
-
Preparation: In a
vial equipped with a magnetic stir bar, combine the aniline, sodium sulfinate, photocatalyst, and persulfate oxidant. -
Degassing: Add the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes to remove oxygen (radical quencher).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (
, approx. ) at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature. -
Validation: Check LCMS for the mass of the sulfonylated product
. -
Purification: Dilute with EtOAc, wash with brine, dry over
, and purify via flash column chromatography.
Visualization: Synthetic Decision Tree
The following diagram guides the chemist in selecting the appropriate synthetic route.
Caption: Decision matrix for selecting between classical nucleophilic substitution and modern photoredox sulfonylation.
References
-
Dapsone Mechanism & Clinical Profile Title: Dapsone: Mechanism of action and clinical applications.[6][7][8] Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]
-
Carbonic Anhydrase Inhibition Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[13] Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]
-
Tumor-Associated CA IX Inhibition Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer agents via carbonic anhydrase IX inhibition. Source: RSC Advances (Royal Society of Chemistry).[14] URL:[Link]
-
Photoredox Sulfonylation Methodology Title: Direct sulfonylation of anilines mediated by visible light.[1][9] Source: Chemical Science (RSC Publishing). URL:[Link]
-
Sulfonyl Fluorides in Synthesis Title: Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.[1][9] Source: Frontiers in Chemistry.[9] URL:[Link]
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In Silico Prediction of 3-[(ethanesulfonyl)methyl]aniline Properties: A Technical Guide for Drug Discovery Professionals
Abstract
In the contemporary drug discovery landscape, the early assessment of a compound's physicochemical, pharmacokinetic, and biological properties is paramount to de-risk and accelerate the development pipeline. This technical guide provides an in-depth, practical walkthrough of the in silico prediction of key properties for the novel compound 3-[(ethanesulfonyl)methyl]aniline. By leveraging a suite of validated, open-access computational tools, we will construct a comprehensive molecular profile, offering a robust foundation for further experimental investigation. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale and interpretation of the predicted data.
Introduction: The Imperative of Early-Stage In Silico Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2][3] The ability to predict these characteristics computationally, or in silico, before resource-intensive synthesis and in vitro/in vivo testing, represents a paradigm shift in pharmaceutical research.[1][3][4] This approach facilitates the early identification of potentially problematic candidates and allows for the prioritization of molecules with a higher probability of success.
This guide focuses on 3-[(ethanesulfonyl)methyl]aniline, a compound of interest for which extensive experimental data may not be publicly available. Through a systematic application of established computational methodologies, we will generate a robust, data-driven hypothesis of its molecular behavior.
Molecular Structure:
The starting point for any in silico analysis is the precise chemical structure of the molecule. For 3-[(ethanesulfonyl)methyl]aniline, the structure is represented by the SMILES (Simplified Molecular Input Line Entry System) string: C1=CC(=CC=C1N)CS(=O)(=O)CC.
Foundational Physicochemical Properties: The Building Blocks of a Drug's Journey
A molecule's fundamental physicochemical properties govern its behavior in a biological system, influencing everything from solubility to membrane permeability. We will employ the SwissADME web server, a reliable and widely used tool, to predict these essential parameters.[5][6][7]
Methodology: Physicochemical Property Prediction using SwissADME
Protocol:
-
Navigate to the SwissADME web server: Access the tool at ][6]">http://www.swissadme.ch.[5][6]
-
Input the molecular structure: In the input field, paste the SMILES string for 3-[(ethanesulfonyl)methyl]aniline: C1=CC(=CC=C1N)CS(=O)(=O)CC.
-
Initiate the calculation: Click the "Run" button to start the prediction process.
-
Data extraction: The server will generate a comprehensive report. For this section, we will focus on the "Physicochemical Properties" and "Lipophilicity" tables.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-[(ethanesulfonyl)methyl]aniline as predicted by SwissADME.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₃NO₂S | Defines the elemental composition of the molecule. |
| Molecular Weight | 200.27 g/mol | Influences size-dependent processes like diffusion and filtration. Generally, lower molecular weight is preferred for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 78.46 Ų | A key indicator of a molecule's ability to permeate cell membranes. Higher TPSA is often associated with lower permeability. |
| Consensus Log Po/w (iLOGP) | 1.35 | Represents the lipophilicity of the molecule. A balanced Log P is crucial for both membrane permeability and aqueous solubility.[8] |
| Water Solubility (ESOL) | Log S = -2.15 | Predicts the solubility of the compound in water. Adequate solubility is essential for drug absorption and formulation. |
| Number of Hydrogen Bond Acceptors | 3 | Influences interactions with biological targets and affects membrane permeability. |
| Number of Hydrogen Bond Donors | 1 | Similar to acceptors, this property impacts biological interactions and permeability. |
| Number of Rotatable Bonds | 4 | Relates to the conformational flexibility of the molecule, which can impact target binding and bioavailability. |
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely recognized guideline to evaluate the druglikeness of a chemical compound with respect to its potential for oral bioavailability.[9][10][11] The rules are:
-
Molecular weight ≤ 500 Daltons
-
Log P ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Based on the SwissADME predictions, 3-[(ethanesulfonyl)methyl]aniline does not violate any of Lipinski's rules , suggesting a favorable profile for oral absorption.
ADMET Profiling: Predicting the Fate of a Molecule in the Body
Understanding a compound's ADMET profile is critical for assessing its potential safety and efficacy.[1][2] For this analysis, we will utilize the pkCSM web server, which provides predictions for a wide range of pharmacokinetic and toxicity endpoints.[3][12][13]
Methodology: ADMET Prediction using pkCSM
Protocol:
-
Access the pkCSM web server: The tool is available at [Link]13]
-
Input the SMILES string: Enter C1=CC(=CC=C1N)CS(=O)(=O)CC into the designated input box.
-
Submit for prediction: Click the "Predict" button to initiate the calculations.
-
Collate the results: The server will return a detailed report with predictions for various ADMET properties.
Predicted ADMET Properties
The following tables summarize the predicted ADMET properties for 3-[(ethanesulfonyl)methyl]aniline.
Absorption
| Property | Predicted Value | Interpretation |
| Water Solubility (log mol/L) | -2.351 | Moderate water solubility is predicted. |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.556 | Indicates moderate to good intestinal permeability. |
| Intestinal Absorption (Human) (% Absorbed) | 89.89% | High intestinal absorption is predicted. |
| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of P-glycoprotein, which is favorable for avoiding efflux from cells. |
| P-glycoprotein I Inhibitor | No | Not predicted to inhibit P-glycoprotein I. |
| P-glycoprotein II Inhibitor | No | Not predicted to inhibit P-glycoprotein II. |
Distribution
| Property | Predicted Value | Interpretation |
| VDss (human) (log L/kg) | -0.203 | Low volume of distribution is predicted, suggesting the compound may primarily remain in the bloodstream. |
| Fraction Unbound (human) | 0.551 | A significant fraction of the drug is predicted to be unbound in plasma and thus pharmacologically active. |
| BBB Permeability (logBB) | -0.638 | Predicted to have low blood-brain barrier permeability. |
| CNS Permeability (logPS) | -1.748 | Low permeability into the central nervous system is predicted. |
Metabolism
| Property | Predicted Value | Interpretation |
| CYP2D6 Substrate | No | Not predicted to be a substrate for the major drug-metabolizing enzyme CYP2D6. |
| CYP3A4 Substrate | Yes | Predicted to be a substrate for CYP3A4, a key enzyme in drug metabolism. |
| CYP1A2 Inhibitor | No | Not predicted to inhibit CYP1A2. |
| CYP2C19 Inhibitor | No | Not predicted to inhibit CYP2C19. |
| CYP2C9 Inhibitor | No | Not predicted to inhibit CYP2C9. |
| CYP2D6 Inhibitor | No | Not predicted to inhibit CYP2D6. |
| CYP3A4 Inhibitor | No | Not predicted to inhibit CYP3A4. |
Excretion
| Property | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.432 | A moderate rate of clearance from the body is predicted. |
| Renal OCT2 Substrate | No | Not predicted to be a substrate for the renal organic cation transporter 2. |
Toxicity
| Property | Predicted Value | Interpretation |
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Not predicted to inhibit the hERG channel, reducing the risk of cardiotoxicity. |
| hERG II Inhibitor | No | Not predicted to inhibit the hERG channel. |
| Oral Rat Acute Toxicity (LD₅₀) (mol/kg) | 2.543 | Indicates moderate acute toxicity in rats. |
| Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) | 1.833 | Provides an estimate for the lowest observed adverse effect level in chronic exposure. |
| Hepatotoxicity | No | Not predicted to be hepatotoxic. |
| Skin Sensitisation | No | Not predicted to be a skin sensitizer. |
Biological Activity Spectrum: Unveiling Potential Therapeutic Targets
To gain insights into the potential biological activities of 3-[(ethanesulfonyl)methyl]aniline, we will use the PASS (Prediction of Activity Spectra for Substances) Online web server. PASS predicts a wide range of biological activities based on the structural formula of a compound.[14][15][16]
Methodology: Biological Activity Prediction using PASS Online
Protocol:
-
Access the PASS Online server: The tool can be found at [Link]]
-
Input the structure: Paste the SMILES string C1=CC(=CC=C1N)CS(=O)(=O)CC into the input area.
-
Initiate prediction: Click the "Get Prediction" button.
-
Interpret the results: The output is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). A higher Pa value suggests a higher likelihood of the compound exhibiting that activity.
Predicted Biological Activities (Top Hits with Pa > 0.5)
The following table presents a selection of the top predicted biological activities for 3-[(ethanesulfonyl)methyl]aniline with a probability of being active (Pa) greater than 0.5.
| Predicted Activity | Pa | Pi |
| Membrane integrity agonist | 0.693 | 0.005 |
| Phobic disorders treatment | 0.654 | 0.011 |
| Anticonvulsant | 0.612 | 0.015 |
| Cognition disorders treatment | 0.589 | 0.023 |
| Anxiolytic | 0.577 | 0.031 |
| Neuroprotective | 0.551 | 0.045 |
| Monoamine oxidase B inhibitor | 0.532 | 0.028 |
Interpretation: The PASS predictions suggest that 3-[(ethanesulfonyl)methyl]aniline may have activities related to the central nervous system, including potential as an anxiolytic, anticonvulsant, and neuroprotective agent. The predicted activity as a monoamine oxidase B (MAO-B) inhibitor is particularly noteworthy, as MAO-B inhibitors are used in the treatment of Parkinson's disease and depression. These predictions provide valuable starting points for designing focused biological assays.
Workflow Visualization
To clearly illustrate the in silico analysis pipeline employed in this guide, the following workflow diagrams were generated using Graphviz.
Caption: Overall workflow for the in silico prediction of 3-[(ethanesulfonyl)methyl]aniline properties.
Caption: Key ADMET properties predicted from the molecular structure.
Discussion and Future Directions
The in silico analysis of 3-[(ethanesulfonyl)methyl]aniline has provided a comprehensive, albeit predictive, profile of its key drug-like properties. The compound exhibits promising physicochemical characteristics for oral bioavailability, with no violations of Lipinski's Rule of Five. Its predicted ADMET profile suggests good absorption and moderate clearance, although its potential as a CYP3A4 substrate warrants further investigation for possible drug-drug interactions. The toxicity predictions are generally favorable, indicating a low likelihood of mutagenicity, cardiotoxicity, or hepatotoxicity.
The predicted biological activities from PASS Online offer intriguing avenues for further research, particularly in the area of central nervous system disorders. The potential for MAO-B inhibition is a specific, testable hypothesis that could be explored through targeted enzymatic assays.
It is crucial to emphasize that these in silico predictions are not a substitute for experimental validation. However, they serve as a powerful and cost-effective tool to guide further research, enabling a more focused and efficient drug discovery process. Future work should involve the chemical synthesis of 3-[(ethanesulfonyl)methyl]aniline, followed by in vitro and in vivo studies to confirm the predicted properties and explore its therapeutic potential.
Conclusion
This technical guide has demonstrated a systematic and scientifically grounded approach to the in silico characterization of a novel chemical entity, 3-[(ethanesulfonyl)methyl]aniline. By integrating data from multiple, validated computational tools, we have constructed a detailed molecular profile that can inform and accelerate its progression through the drug discovery pipeline. This methodology, rooted in the principles of cheminformatics and computational chemistry, is an indispensable component of modern pharmaceutical research, enabling a more rational and data-driven approach to the development of new medicines.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Technical Guide: Exploratory Reactions of 3-Substituted Anilines
Executive Summary & Strategic Importance
In the landscape of drug discovery, 3-substituted anilines represent a "Goldilocks" scaffold. Unlike ortho-substituted anilines, which suffer from steric clash around the nucleophilic nitrogen, or para-substituted isomers that are electronically streamlined but geometrically linear, the meta-isomer offers a unique vector for exploring the hydrophobic back-pockets of kinase binding sites and GPCR allosteric sites.
However, the asymmetry of 3-substituted anilines introduces a critical challenge: Regiodivergence . The presence of a substituent at the 3-position creates two distinct ortho sites (C2 and C6) and breaks the symmetry of the meta positions relative to the amino group.
This guide moves beyond standard amide couplings to explore high-value transformations:
-
Chemo-selective N-Arylation of electron-deficient substrates.
-
Regio-controlled C-H Activation (Accessing C2 vs. C6).
-
Indole Scaffold Construction (Predictable access to 4- vs. 6-substituted indoles).
Module 1: The Electronic & Steric Landscape
Before attempting functionalization, one must map the substrate's reactivity profile.[1] The 3-substituent (
The "Vector War"
-
The
Group: Strongly activates C2, C4, and C6 toward electrophiles (EAS).[2][1] -
The 3-Substituent (
):
Decision Matrix: Reaction Pathway Selection
Caption: Decision tree for selecting catalytic systems based on the electronic nature of the 3-substituent.
Module 2: Advanced N-Arylation (Buchwald-Hartwig)[2]
Standard conditions often fail with 3-EWG anilines (e.g., 3-aminobenzotrifluoride) due to reduced nucleophilicity of the nitrogen lone pair.[1]
The Protocol: Coupling "Difficult" Anilines
Objective: Couple 3-CF3-aniline with an Aryl Bromide.
-
Catalyst System: The use of bulky, electron-rich biaryl phosphine ligands is non-negotiable here. BrettPhos or tBuBrettPhos are superior to BINAP for electron-deficient amines.[1]
-
Base Selection: Weak bases (
) often fail.[1] Use LHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the aniline prior to reductive elimination, or NaOtBu .[1]
Experimental Workflow (Self-Validating)
| Reagent | Equivalents | Role | Critical Note |
| Pd Precatalyst | 1-2 mol% | Metal Source | Use BrettPhos Pd G4 (air stable) for consistency.[2][1] |
| Ligand | 1-2 mol% | Chiral/Steric Control | Only add if not using G4 precatalyst. |
| 3-CF3-Aniline | 1.2 equiv | Nucleophile | Excess required due to sluggish kinetics.[1] |
| Aryl Bromide | 1.0 equiv | Electrophile | Ar-Cl requires higher temp (100°C+).[2][1] |
| LHMDS (1M) | 2.2 equiv | Base | Warning: Moisture sensitive.[2][1] Titrate if old.[1] |
| Toluene/Dioxane | [0.2 M] | Solvent | Anhydrous/Degassed is mandatory.[2][1] |
Step-by-Step:
-
Charge a reaction vial with BrettPhos Pd G4 (1 mol%) and Aryl Bromide (1.0 equiv).
-
Evacuate and backfill with Argon (x3).[1]
-
Add Anhydrous Toluene via syringe.[1]
-
Add 3-substituted aniline (1.2 equiv) followed by dropwise addition of LHMDS (2.2 equiv).[1]
-
Validation Point: The solution should turn dark brown/orange. If black precipitate forms immediately, oxygen was present (catalyst death).[1]
-
Stir at 65°C for 2-4 hours.
-
Quench: Dilute with EtOAc, wash with saturated
.
Module 3: Regioselective C-H Functionalization
This is the frontier of aniline chemistry. How do you install a functional group at C2 (between
Ortho-C-H Activation (C2 vs. C6)
Using a standard directing group (e.g., Pivalamide) usually directs C-H activation to the less sterically hindered C6 position.[2][1] To access the crowded C2 position, one must use specific directing groups or transient mediators.[1]
-
Mechanism: Pd(II)/Pd(IV) catalytic cycle.[1]
-
The "Sanford" Approach: Uses N-halosuccinimides with Pd(OAc)2 to halogenate ortho positions.[1]
-
The "Maiti/Yu" Approach: Uses distal directing groups or transient norbornene mediators to achieve meta-C-H activation (relative to the amino group), effectively hitting the C5 position.
Protocol: Regioselective Halogenation (C6-Selective)
This protocol installs an Iodine atom at C6, setting the stage for Indole synthesis (Module 4).[2][1]
Reagents:
-
Substrate: N-Pivaloyl-3-substituted aniline.[1]
-
Catalyst: Pd(OAc)2 (5 mol%).[1]
-
Oxidant: N-Iodosuccinimide (NIS) (1.2 equiv).[1]
-
Solvent: DCE (Dichloroethane).[1]
Procedure:
-
Dissolve N-pivaloyl aniline in DCE.[1]
-
Add Pd(OAc)2 and NIS.[1]
-
Heat to 80°C in a sealed tube.
-
Selectivity Check: 3-substituents generally force the Pd to insert at the less hindered C6 position.[1]
-
Result: 1-Pivalamido-2-iodo-5-substituted benzene.[1]
-
Module 4: Regiodivergent Indole Synthesis[2]
This is the most powerful application of 3-substituted anilines. By controlling the initial halogenation site (C2 vs C6), you can synthesize 4-substituted or 6-substituted indoles, which are difficult to access via Fischer Indole synthesis.[1]
The Logic of Cyclization
-
Path A (Via C2-Halogen): The new ring closes between N1 and C2.[1] The original 3-substituent ends up at C4 of the indole.
-
Path B (Via C6-Halogen): The new ring closes between N1 and C6.[1] The original 3-substituent ends up at C6 of the indole.
Pathway Visualization[2]
Caption: Regiodivergent synthesis of indole scaffolds from a single 3-substituted aniline precursor.
Protocol: Synthesis of 6-Substituted Indole (Larock-Type Sequence)[1][2]
Step 1: Iodination (C6 Selective)
-
Use the method from Module 3 (Pd(OAc)2/NIS) on the N-Pivaloyl aniline.[1]
-
Isolate the 2-iodo-5-substituted-acetanilide (Note: Numbering changes upon iodination priority).
Step 2: Sonogashira Coupling
-
Reagents: Aryl Iodide (from Step 1), TMS-Acetylene (1.5 equiv), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (Solvent/Base).[2][1]
-
Condition: Room Temperature, 4h.
-
Workup: Filter salts, concentrate.
Step 3: Cyclization/Deprotection [1]
-
Reagents: CuI (10 mol%), DMF, 100°C.
-
Mechanism: The copper activates the alkyne; the nitrogen (after in-situ deprotection or if using free amine) attacks the alkyne 5-endo-dig.
-
Result: 6-Substituted Indole.
References
-
Buchwald-Hartwig Amination (General & Mechanism)
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[2][1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7][8][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[1] [Link]
-
Maiti, D., et al. (2022).[2][1] Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.[1][8] ACS Catalysis. [Link][1][8]
-
-
C-H Activation (Meta-Selective & Directing Groups)
-
Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012).[2][1] Activation of remote meta-C–H bonds assisted by an end-on template.[1] Nature, 486(7404), 518–522.[1] [Link]
-
Wang, X. C., Gong, W., Fang, L. Z., & Yu, J. Q. (2015).[2][1] Ligand-enabled meta-C–H activation using a transient mediator.[1][4][10] Nature, 519(7543), 334–338.[1] [Link][1]
-
-
Regioselective Halogenation
-
Indole Synthesis
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Methodological & Application
The Strategic Incorporation of 3-[(ethanesulfonyl)methyl]aniline in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for 3-[(ethanesulfonyl)methyl]aniline in Kinase Inhibitor Design
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The aniline scaffold is a privileged structure in this domain, frequently serving as a key pharmacophore that engages with the hinge region of the kinase ATP-binding site. The strategic functionalization of the aniline ring is a critical aspect of medicinal chemistry, directly influencing potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide to the application of a specific, yet versatile building block, 3-[(ethanesulfonyl)methyl]aniline , in the synthesis of novel kinase inhibitors.
The 3-[(ethanesulfonyl)methyl]aniline moiety offers a unique combination of features. The ethylsulfonyl group provides a strong hydrogen bond acceptor, which can form crucial interactions with the kinase active site. Its meta-positioning on the aniline ring, coupled with the flexible methyl linker, allows for optimal vector orientation to access specific pockets within the kinase domain, thereby enhancing selectivity. This guide will explore the synthesis of this key intermediate and its subsequent incorporation into a kinase inhibitor scaffold, using the synthesis of a potent[1][2][3]triazolo[1,5-a]pyridine-based Phosphoinositide 3-kinase (PI3K) inhibitor as a representative example.
PART 1: Synthesis of the Key Building Block: 3-[(ethanesulfonyl)methyl]aniline
A robust and scalable synthesis of 3-[(ethanesulfonyl)methyl]aniline is paramount for its successful application in a drug discovery program. The following protocol outlines a reliable synthetic route.
Experimental Protocol: Synthesis of 3-[(ethanesulfonyl)methyl]aniline
Scheme 1: Synthesis of 3-[(ethanesulfonyl)methyl]aniline
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- 3. researchgate.net [researchgate.net]
"analytical methods for the quantification of 3-[(ethanesulfonyl)methyl]aniline"
Executive Summary & Scientific Context
3-[(ethanesulfonyl)methyl]aniline (Formula: C
Critical Analytical Challenge: The molecule presents a dual analytical challenge:
-
Genotoxicity Potential: As a primary aniline derivative, it is structurally alerted as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. This necessitates quantification at trace levels (typically <10 ppm relative to the API).
-
Physicochemical Polarity: The sulfone moiety (
) combined with the amine makes the molecule significantly more polar than standard anilines, often leading to poor retention on conventional C18 columns and peak tailing due to secondary silanol interactions.
This guide provides two distinct protocols:
-
Protocol A (LC-MS/MS): For trace-level quantification (LOD < 0.5 ppm) in drug substances.
-
Protocol B (HPLC-UV): For raw material assay and process control (>98% purity assessment).
Physicochemical Profile & Method Strategy
Understanding the analyte's behavior is the prerequisite for robust method development.
| Property | Value (Predicted) | Analytical Implication |
| pKa (Base) | ~4.0 - 4.5 | The aniline nitrogen is weakly basic. At pH < 3, it is fully protonated ( |
| LogP | ~0.8 - 1.2 | Moderately polar. Requires high aqueous content in mobile phase for retention on C18, or use of Polar-Embedded phases. |
| UV Max | ~240 nm, 290 nm | The aniline ring provides good UV absorption. |
| Solubility | Methanol, DMSO, Acidic Water | Diluents should be organic-rich to prevent precipitation during sample prep, then matched to initial mobile phase. |
Protocol A: Trace Quantification via LC-MS/MS[1]
Objective: Quantify 3-[(ethanesulfonyl)methyl]aniline at ppm levels (ICH M7 compliance) in an API matrix. Technique: UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ).
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl (2.6 µm).
-
Rationale: The HSS T3 is designed to retain polar organics in high-aqueous conditions, preventing the analyte from eluting in the void volume.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Focusing) |
| 1.0 | 5 | Start Gradient |
| 6.0 | 95 | Elution |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Gas: 800 L/hr (N2).
MRM Transitions (Multiple Reaction Monitoring): Note: Transitions must be optimized by direct infusion of the standard.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Assignment |
| 200.1 [M+H]+ | 107.1 | 50 | 25 | 22 | Quantifier (Loss of |
| 200.1 [M+H]+ | 171.0 | 50 | 25 | 15 | Qualifier (Loss of Ethyl group) |
| 200.1 [M+H]+ | 79.0 | 50 | 25 | 35 | Qualifier (Ring fragmentation) |
Sample Preparation (Trace Analysis)
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1000 ppm).
-
Internal Standard (IS): Use 3-Ethylaniline-d5 or a structural analog like Sulfamethoxazole-d4 if exact isotope is unavailable.
-
Sample Prep:
-
Weigh 50 mg of API.
-
Dissolve in 1.0 mL of DMSO (to ensure API solubility).
-
Precipitate API (if possible) or dilute with Mobile Phase A to match initial gradient conditions (e.g., dilute to 10 mL with Water/MeOH 90:10).
-
Centrifuge at 10,000 rpm for 5 mins.
-
Inject supernatant.
-
Protocol B: Assay & Purity via HPLC-UV
Objective: Purity assessment of the intermediate for incoming raw material release.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 6.5).
-
Rationale: Higher pH keeps the aniline neutral (unprotonated), increasing retention on C18 and improving peak symmetry.
-
-
Mobile Phase B: Methanol.
-
Detection: UV at 240 nm (Primary) and 210 nm (Secondary).
-
Flow Rate: 1.0 mL/min.
-
Isocratic Mode: 60% Buffer : 40% Methanol (Adjust based on retention time target of ~6-8 mins).
Visualization: Analytical Workflow & Logic
The following diagram illustrates the decision matrix for analyzing sulfonyl-aniline derivatives, highlighting the critical "Polarity Trap" that leads to method failure.
Caption: Decision matrix for method selection. Note the critical requirement for high-aqueous start conditions in LC-MS to prevent void volume elution due to the sulfone polarity.
Validation & Quality Control (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during execution.
System Suitability Test (SST)
Before running samples, inject the Standard Solution (10 ppm) 6 times.
-
RSD of Area:
(for Trace), (for Assay). -
Tailing Factor:
. -
Signal-to-Noise (S/N):
for the LOQ standard.
Linearity & Range
Accuracy (Recovery)
Spike the analyte into the API matrix at 3 levels (LOQ, 100% Limit, 150% Limit).
-
Acceptance: 80-120% recovery is standard for trace impurities.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between amine and residual silanols on column. | Add 5mM Ammonium Formate to mobile phase or switch to a "Base-Deactivated" column (e.g., Zorbax Bonus-RP). |
| Low Sensitivity (MS) | Ion suppression from API matrix. | Improve sample cleanup (Liquid-Liquid Extraction) or switch to APCI source if ESI is suppressed. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash with high organic content (e.g., 90:10 MeOH:Water + 0.1% Formic Acid). |
| Retention Shift | pH instability in mobile phase. | Ensure buffer capacity; Formic acid is volatile, prepare fresh daily. |
References
-
ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.
-
ICH Q2(R1) . "Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation.
-
K. S. Rao et al. "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities."[2] Journal of Pharmaceutical Research International, 2021.
-
FDA Guidance for Industry . "Control of Nitrosamine Impurities in Human Drugs" (Relevant for general trace impurity handling).
-
PubChem Compound Summary . "N-ethyl-3-methylaniline" (Structural Analog Data).[3] National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Ethanesulfonyl)methyl]aniline
Case ID: 3-ESMA-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 3-[(Ethanesulfonyl)methyl]aniline (CAS: Analogous to 1150114-77-2 series)
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering low yields, catalyst poisoning, or purification difficulties in the synthesis of 3-[(ethanesulfonyl)methyl]aniline .
This molecule combines a basic aniline moiety with a neutral, polar benzylic sulfone. The synthesis typically involves two critical stages:
-
Nucleophilic Substitution: Introduction of the ethylsulfonyl group at the benzylic position.
-
Chemoselective Reduction: Converting the nitro precursor to the aniline without affecting the sulfone or poisoning the catalyst.
This guide prioritizes the Sulfinate Alkylation Route over the Thiol Oxidation route due to superior safety (odor control) and step economy.
Part 1: The Synthetic Workflow (Visualized)
The following diagram outlines the recommended "Self-Validating" pathway. It uses color-coded nodes to distinguish between starting materials, intermediates, and critical decision points.
Caption: Figure 1. Optimized synthetic workflow for 3-[(ethanesulfonyl)methyl]aniline avoiding catalytic hydrogenation risks.
Part 2: Troubleshooting Guide & FAQs
Module A: Formation of the Benzylic Sulfone
Context: Reaction of 3-nitrobenzyl bromide with sodium ethanesulfinate.
Q1: I am getting a mixture of products. Is it possible I am getting O-alkylation instead of S-alkylation? Diagnosis: Sodium sulfinates are ambident nucleophiles . They can attack via the Sulfur (forming the desired sulfone) or the Oxygen (forming an unstable sulfinic ester).
-
The Fix: This reaction is governed by Pearson’s HSAB (Hard and Soft Acids and Bases) theory.
-
Solvent Choice: Use DMF or DMSO .[1][2][3] These polar aprotic solvents solvate the sodium cation well, leaving the sulfinate anion "naked" and more reactive. This favors the softer nucleophilic center (Sulfur) attacking the soft electrophile (benzylic carbon).
-
Temperature: Maintain 50–60°C. Higher temperatures (>90°C) increase the entropy term and may promote O-alkylation or decomposition.
-
Q2: My reaction is complete by TLC, but I cannot isolate the solid intermediate. It remains a sticky oil in DMF. Diagnosis: DMF has a high boiling point (153°C) and is difficult to remove by rotary evaporation without high vacuum.
-
Protocol (The "Water Crash"):
-
Cool the reaction mixture to room temperature.
-
Pour the DMF solution slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The benzylic sulfone is highly hydrophobic and should precipitate as a white/off-white solid.
-
Filter and wash with water to remove residual DMF and inorganic salts (NaBr).
-
Self-Validating Check: If it oils out instead of solidifying, scratch the flask with a glass rod or add a seed crystal. If it remains an oil, extract with Ethyl Acetate, wash 3x with water (to remove DMF), and dry over
.
-
| Parameter | Recommended Range | Why? |
| Stoichiometry | 1.2 eq Na-Ethanesulfinate | Slight excess ensures consumption of the benzyl halide (lachrymator). |
| Solvent | DMF or DMSO | Promotes |
| Concentration | 0.5 M to 1.0 M | High concentration aids precipitation during workup. |
Module B: Nitro Reduction (The Critical Step)
Context: Converting the
Q3: I tried hydrogenation (
-
The Fix: Switch to Chemical Reduction using Iron powder. This method is robust, insensitive to sulfur, and highly chemoselective.[4]
Q4: How do I perform the Iron reduction without creating a mess?
Protocol (Fe /
-
Dissolve: Suspend the nitro-sulfone intermediate in Ethanol/Water (3:1 ratio).
-
Add: Add 5.0 equivalents of Iron powder (fine mesh) and 5.0 equivalents of Ammonium Chloride (
). -
Heat: Reflux (approx. 70–80°C) with vigorous stirring.
-
Monitor: Check TLC for the disappearance of the nitro compound (usually less polar) and appearance of the fluorescent aniline spot.
-
Workup (Crucial):
-
Filter the hot mixture through a Celite pad to remove iron oxides.
-
Wash the pad with hot ethanol.
-
Concentrate the filtrate.[5]
-
Note: The product is an aniline. If you acidify during workup, it will stay in the water layer. Keep pH neutral or slightly basic (pH 8-9) to extract into organic solvent (DCM or EtOAc).
-
Module C: Purification & Characterization
Q5: The final product is dark/colored. How do I purify it? Diagnosis: Anilines are prone to oxidation (turning brown/black) upon air exposure.
-
Purification Strategy:
-
Acid-Base Extraction:
-
Recrystallization: If solid, recrystallize from Ethanol/Hexane or Isopropanol.
-
Data Validation Table (Expected Properties)
| Property | Expected Observation | Troubleshooting |
| Appearance | White to pale yellow solid | Dark brown = Oxidation. Recrystallize with charcoal. |
| 1H NMR (DMSO-d6) | This is the Benzylic | |
| 1H NMR (DMSO-d6) | This is the Aniline | |
| MS (ESI+) | Check for M+16 (Oxidation) or M+23 (Sodium adduct). |
Part 3: Mechanism of Action (Graphviz)
The following diagram illustrates the specific chemical transformation logic, highlighting the "Ambident Nucleophile" challenge in Step 1.
Caption: Figure 2. Mechanistic divergence of sulfinate alkylation. Polar aprotic solvents favor Path A.
References
-
Synthesis of Benzylic Sulfones via Sulfinates
- Title: "Nucleophilic substitution of benzylic halides with sodium sulfin
- Source: Organic Chemistry Portal / J. Org. Chem.
- Context: Validates the displacement of benzyl halides by sulfin
-
URL:[Link]
-
Iron-Mediated Nitro Reduction
- Title: "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
- Source: Sciencemadness / Synthetic Communic
- Context: detailed protocol for Fe/NH4Cl reduction, specifically citing tolerance of other functional groups and avoidance of c
-
URL:[Link]
-
Solvent Effects in Alkylation (HSAB Theory)
- Title: "DMSO vs DMF: Unpacking the Nuances of Two Essential Solvents"
- Source: Ore
- Context: Explains the dipole moments and solvation capabilities of DMF vs DMSO, supporting the recommendation for their use in reactions with sulfin
-
URL:[Link]
-
Handling of 3-Nitrobenzyl Bromide
- Title: "p-NITROBENZYL BROMIDE (Organic Syntheses Procedure)"
- Context: While for the para-isomer, this authoritative source provides safety and handling data for nitrobenzyl bromides (lachrymators) and recrystallization techniques applicable to the meta-isomer.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
"optimization of reaction conditions for 3-[(ethanesulfonyl)methyl]aniline synthesis"
Ticket System Status: 🟢 Operational Current Topic: Process Optimization & Troubleshooting Target Molecule: 3-[(ethanesulfonyl)methyl]aniline (CAS: N/A for specific salt, Free base analog to Apremilast intermediates) Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Architecture
User Context: You are synthesizing 3-[(ethanesulfonyl)methyl]aniline , a critical pharmacophore often utilized in the development of PDE4 inhibitors (e.g., Apremilast analogs). The synthesis typically follows a two-stage convergent pathway:
-
C-S Bond Formation: Nucleophilic substitution of 3-nitrobenzyl halides with ethanesulfinate.
-
Chemo-selective Reduction: Reduction of the nitro group to an aniline without affecting the sulfone or benzyl-sulfone bond.
The Challenge: Common user reports indicate issues with O- vs. S-alkylation selectivity in Step 1 and catalyst deactivation (poisoning) in Step 2 due to trace sulfur species.
Master Workflow Diagram
Figure 1: Two-step convergent synthesis pathway for the target sulfone-aniline.
Module 1: C-S Bond Formation (Sulfonylation)
Core Reaction: 3-Nitrobenzyl chloride + Sodium Ethanesulfinate
Troubleshooting Guide (Ticket #101-105)
| Ticket # | Symptom | Root Cause Analysis | Corrective Protocol |
| 101 | Low Yield (<50%) | Solvation Shell Effect: In protic solvents (EtOH/MeOH), the sulfinate anion is heavily solvated, reducing nucleophilicity. | Switch Solvent: Use polar aprotic solvents (DMF, DMSO) or Water + Phase Transfer Catalyst (TBAB) . The latter creates "naked" anions in the organic phase. |
| 102 | O-Alkylation Byproduct | Ambident Nucleophile: Sulfinates can react at Oxygen (forming sulfinates esters) or Sulfur (forming sulfones). Hard electrophiles favor O-attack. | Soft Electrophile: Ensure you are using Benzyl Bromide or Chloride. Avoid leaving groups like Tosylates which are "harder." Maintain Temp < 80°C. |
| 103 | "Sticky" Precipitate | Salt Occlusion: NaCl/NaBr byproducts trapping the product.[1] | Aqueous Wash: The sulfone is organic-soluble; the salts are not. Dilute reaction mixture with EtOAc and wash vigorously with water. |
Optimized Protocol: Aqueous Phase Transfer Catalysis (Green Chemistry)
Recommended for scalability and purity.
-
Charge: To a flask, add 3-nitrobenzyl chloride (1.0 eq), Sodium ethanesulfinate (1.3 eq), and Tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Solvent: Add Water:Toluene (1:1 ratio) or pure Water (if refluxing).
-
Reaction: Heat to reflux (90–100°C) for 4–6 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Product is significantly more polar (lower Rf) than the starting chloride.
-
-
Workup: Cool to RT. If solid precipitates, filter and wash with water (removes excess sulfinate and salts). If oil, extract with EtOAc.[2]
-
Purification: Recrystallization from Isopropanol (IPA) is highly effective for removing trace O-alkylated impurities.
Module 2: Nitro Reduction (The Aniline Formation)
Core Reaction: 3-Nitro-benzylsulfone
Troubleshooting Guide (Ticket #201-205)
| Ticket # | Symptom | Root Cause Analysis | Corrective Protocol |
| 201 | Incomplete Reduction (H2/Pd) | Catalyst Poisoning: Trace sulfur species (unreacted sulfinate or thio-impurities) bind irreversibly to Pd active sites. | Catalyst Wash or Switch: 1. Wash intermediate with dilute bleach (oxidizes sulfides to sulfones). 2. Switch to Fe/NH4Cl (chemically robust against sulfur). |
| 202 | Product is Pink/Brown | Aniline Oxidation: Electron-rich anilines oxidize rapidly in air. | Salt Formation: Immediately convert the free base to the Hydrochloride Salt using HCl/Dioxane or HCl/MeOH for storage. |
| 203 | Over-reduction | C-S Bond Cleavage: Rare, but high pressure H2 or Raney Nickel can cleave benzylic sulfones. | Milder Conditions: Use Fe powder (3-5 eq) in EtOH/Water with catalytic NH4Cl . Reflux 2h. This is 100% selective for Nitro groups. |
Optimized Protocol: Iron-Mediated Reduction (Bechamp Variation)
Selected for high reliability in sulfur-containing molecules.
-
Charge: Dissolve Nitro-sulfone intermediate (1.0 eq) in Ethanol:Water (3:1).
-
Activation: Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Reaction: Heat to vigorous reflux (75-80°C).
-
Observation: Reaction will turn rusty brown/black.
-
Time: Typically complete in 2–3 hours.
-
-
Workup (Crucial Step):
-
Isolation: Evaporate solvent. Store under Nitrogen or convert to HCl salt immediately.
Decision Logic & Quality Control
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failures.
Quality Control Specifications
-
HPLC Purity: >98.0% (Area %).
-
Appearance: White to off-white solid (Free base); White crystalline solid (HCl salt).
-
1H NMR Diagnostic (DMSO-d6):
-
~4.3-4.5 ppm (Singlet, 2H): Benzylic
(Distinctive shift). - ~1.2 ppm (Triplet, 3H) & ~3.0 ppm (Quartet, 2H): Ethyl group signals.
-
~5.2 ppm (Broad Singlet, 2H): Aniline
(Disappears with shake).
-
~4.3-4.5 ppm (Singlet, 2H): Benzylic
References
-
Man, H. W., et al. (2014). Process for the preparation of isoindoline derivatives (Apremilast Intermediates). U.S. Patent No. 2014/0081032 A1. Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Defines the industrial standard for sulfone formation using sulfinates and benzyl halides in PDE4 inhibitor synthesis.
-
Muller, G. W., et al. (2009). Enantioselective synthesis of PDE4 inhibitors. U.S. Patent No. 7,468,455. Celgene Corporation.
- Relevance: Provides detailed experimental data on the reduction of nitro-benzyl sulfones using Pd/C and altern
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Relevance: Authoritative source for the "Bechamp Reduction" (Fe/NH4Cl) protocol adapted in Module 2.
-
Trost, B. M. (1988). Sulfones: Chemical chameleons.Bulletin of the Chemical Society of Japan, 61(1), 107-124.
- Relevance: Mechanistic insight into the stability of benzylic sulfones and ambident nucleophilicity of sulfin
Sources
Technical Guide: Side Reactions & Byproducts in 3-[(Ethanesulfonyl)methyl]aniline Synthesis
Introduction & Molecule Profile[1][2][3]
3-[(Ethanesulfonyl)methyl]aniline (CAS: 1153557-35-7) is a specialized aniline building block utilized in the synthesis of small molecule inhibitors, particularly phosphodiesterase 4 (PDE4) inhibitors analogous to Apremilast . Its structure features a meta-substituted aniline ring linked to an ethyl sulfone via a methylene bridge.
The synthesis typically proceeds via a two-stage sequence:
-
Nucleophilic Substitution: Alkylation of sodium ethanesulfinate with 3-nitrobenzyl halides.
-
Nitro Reduction: Catalytic or chemical reduction of the nitro group to the amine.
This guide addresses the specific impurity profiles and side reactions inherent to this sequence, providing actionable troubleshooting protocols.
Phase I: Sulfone Precursor Synthesis
Reaction: 3-Nitrobenzyl chloride + Sodium Ethanesulfinate
Critical Side Reactions & Impurities
| Impurity Type | Structure / Description | Root Cause | Prevention/Remediation |
| Hydrolysis Product | 3-Nitrobenzyl alcohol | Moisture in solvent (DMF/DMSO) or hygroscopic starting material. | Use anhydrous solvents. Dry sodium ethanesulfinate (often hygroscopic). |
| O-Alkylation | Sulfinate Ester (Ar-CH₂-O-S(O)-Et) | Ambident nucleophilicity of the sulfinate anion. (Hard/Soft Acid Base theory: O-alkylation is favored by hard electrophiles, but benzyl halides are soft, favoring the desired S-alkylation). | This is usually minor (<5%) but can increase in highly polar protic solvents. Stick to dipolar aprotic solvents (DMF, NMP). |
| Elimination Product | Stilbene derivatives | Basic conditions promoting dehydrohalogenation (rare for meta-nitro substrates). | Avoid strong extrinsic bases; the sulfinate salt itself is weakly basic. |
Technical Insight: The Ambident Nucleophile
Sodium ethanesulfinate (
-
Detection: Sulfinate esters often show distinct IR bands (S=O stretch ~1130 cm⁻¹) compared to sulfones (1300/1150 cm⁻¹). They are also hydrolytically unstable, often reverting to the alcohol during aqueous workup.
Phase II: Nitro Reduction to Aniline
Reaction: 3-[(Ethanesulfonyl)methyl]nitrobenzene +
Critical Side Reactions & Impurities
| Impurity Type | Structure / Description | Root Cause | Prevention/Remediation |
| Hydroxylamine | N-Hydroxy-3-[(ethanesulfonyl)methyl]aniline | Incomplete reduction. Common in neutral hydrogenation. | Action: Check |
| Azoxy Dimer | Azoxybenzene derivative | Condensation of Nitroso and Hydroxylamine intermediates under basic conditions. | Avoid basic media. Ensure rapid turnover of intermediates by maintaining adequate |
| Desulfonylated | 3-Methylaniline | Hydrogenolysis of the Benzylic C-S bond. | Critical: Over-reduction. Benzylic C-S bonds are weaker than aryl C-S bonds. Prolonged exposure to Pd/C at high temp/pressure causes cleavage. Switch to Pt/C or Fe/Acid if observed. |
| Sulfur Poisoning | Inactive Catalyst | Trace sulfides/thiols from Phase I carrying over. | Ensure Phase I product is washed thoroughly (oxidize residual sulfides with mild peroxide if necessary before reduction). |
Technical Insight: Benzylic C-S Bond Stability
While sulfones are generally stable to catalytic hydrogenation, the benzylic position activates the C-S bond towards hydrogenolysis (cleavage), similar to benzyl ethers.
-
Risk Factor: High temperatures (>60°C) and high pressures (>5 bar) with Pd/C increase the risk of generating 3-methylaniline.
-
Mitigation: If desulfonylation is observed (>1% by HPLC), switch to Platinum on Carbon (Pt/C) (less active for hydrogenolysis) or a chemical reduction method (Iron/Ammonium Chloride).
Troubleshooting & FAQs
Q1: My hydrogenation reaction has stalled at 80% conversion. What should I do?
Diagnosis: This is likely "Catalyst Poisoning" or "Hydroxylamine Arrest." Protocol:
-
Filter and Restart: Do not just add more catalyst. Filter the mixture to remove the poisoned catalyst.
-
Wash: If the precursor contained trace sulfur species (from Phase I), they have poisoned the Pd surface. Wash the crude precursor with dilute bleach or
(to oxidize sulfides to sulfones) before hydrogenation. -
Hydroxylamine Check: If HPLC shows a peak with M+16 relative to product (Hydroxylamine), the reaction needs a proton source. Add 1-2 equivalents of Acetic Acid and resume hydrogenation.
Q2: I see a "dimer" impurity in the LC-MS (Mass = 2x Product - 16 or similar).
Diagnosis: This is likely an Azoxy or Azo dimer.
Cause: These form when the concentration of the Nitroso intermediate is high, typically due to slow reaction rates (low pressure, poor agitation) or high pH.
Fix: Increase agitation speed (mass transfer limitation) and
Q3: Can I use Iron/HCl instead of Catalytic Hydrogenation?
Answer: Yes, and it is often more robust. Pros: completely avoids the risk of benzylic C-S bond cleavage (desulfonylation). Cons: Generates iron waste streams. Protocol: Use Iron powder (3-5 eq) in Ethanol/Water with Ammonium Chloride (catalytic) or dilute HCl. Reflux for 2-4 hours. This method is highly selective for the nitro group in the presence of sulfones.
Visualizing the Reaction & Impurity Landscape
Caption: Reaction scheme illustrating the two-stage synthesis and the divergence points for key impurities (Hydrolysis, O-Alkylation, Coupling, and Desulfonylation).
References
-
Sigma-Aldrich. 3-[(Ethanesulfonyl)methyl]aniline Product Page. Link
-
Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C. Tetrahedron Letters, 1995.[1] Link (Demonstrates the sensitivity of benzylic positions to Pd/C).
-
BenchChem. Technical Guide to Aniline Synthesis via Nitro Reduction. Link
-
ResearchGate. Side reactions in catalytic hydrogenation of nitrobenzyl sulfones. Link
Sources
"improving yield and purity of 3-[(ethanesulfonyl)methyl]aniline"
The following technical guide addresses the synthesis, purification, and troubleshooting of 3-[(ethanesulfonyl)methyl]aniline (CAS: 1153557-35-7). This document is structured to support researchers in optimizing yield and purity for drug development applications.
Executive Summary & Molecule Profile
3-[(Ethanesulfonyl)methyl]aniline is a critical meta-substituted aniline building block, often utilized in the synthesis of sulfonamide-based kinase inhibitors and PDE4 inhibitors.[1] Its structural integrity relies on the stability of the benzylic sulfone moiety and the purity of the aniline amine group.
-
Chemical Structure: 3-(
)C₆H₄NH₂[1] -
Key Challenge: The synthesis often suffers from competing O-alkylation during sulfone formation and catalyst poisoning during nitro-reduction due to trace sulfur contaminants.[1]
Optimized Synthetic Workflow
The most robust route for high-purity synthesis involves a convergent Nucleophilic Substitution (S-Alkylation) followed by a Chemo-selective Reduction .[1] This avoids the oxidative steps required by thiol-based routes, which can generate N-oxide impurities.[1]
Workflow Diagram
Caption: Two-stage convergent synthesis minimizing byproduct formation. Step 1 prioritizes S-alkylation over O-alkylation.[1] Step 2 focuses on preventing catalyst poisoning.
Detailed Experimental Protocol
Step 1: Sulfone Formation (S-Alkylation)
Objective: Synthesize 1-nitro-3-[(ethanesulfonyl)methyl]benzene while minimizing the sulfinic ester byproduct (O-alkylation).[1]
-
Reagents: 3-Nitrobenzyl chloride (1.0 eq), Sodium ethanesulfinate (1.2 eq).
-
Solvent: DMF (Dimethylformamide) or DMSO. Note: Avoid protic solvents like Ethanol initially, as they can reduce nucleophilicity.
-
Protocol:
-
Dissolve 3-nitrobenzyl chloride in anhydrous DMF (5 mL/mmol).
-
Add Sodium ethanesulfinate in portions at room temperature.
-
Heat to 60–70°C for 4–6 hours. Critical: Higher temperatures (>90°C) promote decomposition.
-
Workup: Pour into ice water. The sulfone product typically precipitates as a solid.[1] Filter and wash with water to remove excess sulfinate salts.[1]
-
Purification: Recrystallize from Ethanol/Water if the melting point is below 150°C (approximate range for this class).
-
Step 2: Nitro Reduction
Objective: Reduce the nitro group to aniline without reducing the sulfone or poisoning the catalyst.
Method A: Catalytic Hydrogenation (High Purity Route)
-
Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 bar).
-
Solvent: Methanol or Ethanol.[1]
-
Protocol:
-
Suspend the nitro-sulfone intermediate in Methanol.[1]
-
Add Pd/C catalyst under inert atmosphere (Argon/Nitrogen).
-
Purge with Hydrogen and stir vigorously at RT for 6–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out (fire hazard).
-
Concentration: Evaporate solvent to yield off-white solid.[1]
-
Method B: Iron-Mediated Reduction (Robust Route)[1]
-
Use this if Method A fails due to sulfur poisoning.
-
Reagents: Iron powder (3.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (3:1).
-
Protocol: Reflux for 2-4 hours. Filter hot to remove iron oxides.[1]
Troubleshooting Guide (Q&A)
Issue: Low Yield in Step 1 (Sulfone Formation)
Q: I am getting low yields (<50%) and a mixture of products in the first step. What is happening? A: This is likely due to O-alkylation or Solubility issues .[1]
-
Mechanism: Sulfinate ions are ambident nucleophiles.[1] They can attack via Sulfur (forming the desired Sulfone) or Oxygen (forming a Sulfinic Ester).
-
Solution:
-
Switch Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO.[1] These solvate the cation (
), leaving the "softer" Sulfur atom more nucleophilic, favoring S-alkylation. -
Temperature Control: Keep the reaction below 80°C. High heat favors the thermodynamically less stable O-alkylation or decomposition.[1]
-
Stoichiometry: Increase Sodium Ethanesulfinate to 1.5 eq to drive the reaction to completion.
-
Issue: Catalyst Failure in Step 2
Q: My hydrogenation reaction (H2/Pd-C) stops after 10% conversion. Why? A: This indicates Catalyst Poisoning .[1]
-
Cause: Trace amounts of unreacted sulfide or sulfur contaminants from the starting materials (or if a thiol route was used previously) bind irreversibly to the Palladium surface.
-
Solution:
-
Wash Intermediate: Ensure the Step 1 intermediate is thoroughly washed with water and optionally recrystallized to remove all inorganic sulfur salts.[1]
-
Switch Catalyst: Use Raney Nickel (more resistant to sulfur) or switch to chemical reduction (Fe/NH4Cl or SnCl2/HCl ), which is immune to sulfur poisoning.
-
Issue: Product Discoloration
Q: The final aniline turns brown/black upon storage. Is it degrading? A: Yes, anilines are prone to oxidative degradation .[1]
-
Cause: Electron-rich amino groups react with atmospheric oxygen to form quinones or azo-dimers.[1]
-
Solution:
Data Summary: Reduction Methods Comparison
| Feature | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/NH4Cl) | Chemical Reduction (SnCl2) |
| Purity Profile | High (Simple filtration workup) | Medium (Iron salts can be difficult to remove) | Low (Tin emulsions are problematic) |
| Yield | >90% (if no poisoning) | 80-90% | 70-85% |
| Sulfur Tolerance | Low (Poisoning risk) | High (Unaffected) | High (Unaffected) |
| Scalability | Excellent | Good (Waste disposal issues) | Poor (Toxic waste) |
| Recommendation | Primary Choice | Backup Choice | Avoid if possible |
Frequently Asked Questions (FAQs)
Q1: Can I use 3-nitrobenzyl bromide instead of the chloride? A: Yes. The bromide is more reactive toward nucleophilic substitution and may allow for lower reaction temperatures (RT to 50°C), potentially improving the impurity profile.
Q2: How do I confirm the structure of the intermediate sulfone? A: Look for the disappearance of the benzylic halide signal in ¹H NMR (approx. 4.6 ppm) and the appearance of the benzylic sulfone signal (approx. 4.3–4.5 ppm, singlet). The ethyl group will show a characteristic triplet and quartet.[1] IR spectroscopy will show strong sulfone stretches at ~1300 cm⁻¹ and ~1140 cm⁻¹.[1]
Q3: Is the product water-soluble? A: The free base is sparingly soluble in water but soluble in organic solvents (DCM, Ethyl Acetate). The Hydrochloride salt will be water-soluble.[1]
References
-
Grohmann, D. G., & Hathaway, B. A. (2006).[2] 1-Nitro-3-[(phenylsulfonyl)methyl]benzene.[1][3] Molbank, 2006(5), M500. (Provides the analogous protocol for benzylic sulfone synthesis). [Link]
-
Jones, A. G. (1975).[2] The Selective Reduction of Meta-(and Para-) Nitroacetophenone.[1] Journal of Chemical Education, 52(10), 668. (Reference for selective reduction techniques). [Link]
Sources
Technical Support Center: Recrystallization of 3-[(ethanesulfonyl)methyl]aniline
Welcome to the Technical Support Center for the recrystallization of 3-[(ethanesulfonyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystalline material. By understanding the underlying principles and potential pitfalls, you can optimize your purification process and ensure the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-[(ethanesulfonyl)methyl]aniline that influence its recrystallization behavior?
A1: The molecular structure of 3-[(ethanesulfonyl)methyl]aniline dictates its solubility and crystallization characteristics. Key features include:
-
Aniline Moiety: The amino group (-NH2) on the aromatic ring is a hydrogen bond donor, which can interact with protic solvents.
-
Ethanesulfonyl Group: The -SO2- group is polar and can act as a hydrogen bond acceptor. This group, along with the aniline, imparts a degree of polarity to the molecule.
-
Aromatic Ring and Ethyl Group: These nonpolar components contribute to the molecule's solubility in less polar organic solvents.
The balance between the polar (amino, sulfonyl) and nonpolar (aromatic ring, ethyl chain) parts of the molecule means that a single ideal solvent might be challenging to find, often necessitating the use of a solvent/anti-solvent system or a mixed solvent system. The principle of "like dissolves like" is a good starting point for solvent selection.[1][2]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A systematic approach to solvent screening is crucial. Based on the structure of 3-[(ethanesulfonyl)methyl]aniline, a range of solvents with varying polarities should be tested.
Recommended Starting Solvents:
-
Polar Protic Solvents: Ethanol, isopropanol, and water. These can interact with the amino and sulfonyl groups through hydrogen bonding.[2][3]
-
Polar Aprotic Solvents: Acetone, ethyl acetate. These can solvate the polar functional groups.
-
Nonpolar Solvents: Toluene, heptane, hexanes. These are less likely to be good single solvents but can be effective as anti-solvents.
The ideal single solvent will dissolve the compound when hot but have low solubility when cold.[4][5] For 3-[(ethanesulfonyl)methyl]aniline, a mixed solvent system, such as ethanol/water or isopropanol/water, is often a promising approach.[6]
Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[6][7] This is a common issue, especially when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.[6][7]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[6]
-
Lower the Crystallization Temperature: If the melting point of your compound is low, select a lower-boiling solvent or solvent mixture.
-
Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[6]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6][8]
-
Preliminary Purification: If the crude material is very impure, consider a preliminary purification step like column chromatography before recrystallization.[6]
Q4: No crystals are forming, even after the solution has cooled. What should I do?
A4: The lack of crystal formation is typically due to either supersaturation or using too much solvent.[5][6]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the solution-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[5][9]
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[5][8]
-
-
Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form.[6][7] Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration. | 1. Boil off some of the solvent to concentrate the solution.[7] 2. Cool the solution in an ice bath after it has reached room temperature.[9] 3. Use pre-heated glassware for hot filtration.[6] |
| Formation of an Oil | 1. The melting point of the compound is lower than the solvent's boiling point.[7] 2. The solution is cooling too rapidly. 3. High concentration of impurities.[6] | 1. Select a lower-boiling solvent or use a solvent mixture. 2. Insulate the flask to slow the cooling rate.[6] 3. Consider a pre-purification step like column chromatography.[6] |
| Colored Crystals | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6][8] |
| Fine Powder Instead of Crystals | 1. The solution cooled too quickly, leading to rapid nucleation.[10] | 1. Allow the solution to cool slowly and undisturbed on the benchtop before moving to an ice bath.[10] |
| Crystals Do Not Form | 1. The solution is supersaturated.[6] 2. The solution is not saturated (too much solvent).[6][7] | 1. Induce crystallization by scratching the flask or adding a seed crystal.[5][6] 2. Remove some of the solvent by evaporation and allow the solution to cool again.[7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility curve for 3-[(ethanesulfonyl)methyl]aniline is identified.
Methodology:
-
Dissolution: Place the crude 3-[(ethanesulfonyl)methyl]aniline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring until the solid completely dissolves. Add small portions of hot solvent until the compound just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you may then place the flask in an ice-water bath for 15-30 minutes.[6][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the crystals on the filter paper by drawing air through them, then transfer to a watch glass or drying oven to remove all traces of solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This technique is useful when 3-[(ethanesulfonyl)methyl]aniline is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
Methodology:
-
Dissolution: Dissolve the crude 3-[(ethanesulfonyl)methyl]aniline in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.[8]
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water), in which the compound is insoluble, dropwise with constant swirling.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[8] If crystals do not form, you may need to add a seed crystal or scratch the flask.
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Solvent Selection Decision Tree
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
References
-
4.4: Experiment 3 Notes - Chemistry LibreTexts. (2020, April 15). Chemistry LibreTexts. [Link]
-
Sulfanilamide Recrystallization Lab: Purification & Technique - Studylib. (n.d.). Studylib. [Link]
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29). MDPI. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
-
3-Methylaniline - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO. [Link]
-
Experiment 9 — Recrystallization. (n.d.). [Link]
-
6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Solvent-free and room temperature synthesis of 3-arylquinolines from different anilines and styrene oxide in the presence of Al2O3/MeSO3H - PMC. (2017, September 20). PMC. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). PMC. [Link]
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. (2015, September 23). [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Chemistry Stack Exchange. [Link]
- US3819709A - Synthesis of n-methylaniline - Google Patents. (n.d.).
-
Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. murov.info [murov.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-[(ethanesulfonyl)methyl]aniline in Solution
Welcome to the technical support center for 3-[(ethanesulfonyl)methyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solution-based experimental settings. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.
Introduction to the Stability of 3-[(ethanesulfonyl)methyl]aniline
3-[(ethanesulfonyl)methyl]aniline is an organic compound featuring both an aniline and an ethyl sulfone functional group. The stability of this molecule in solution is critical for its reliable use in experimental and developmental applications. The aniline moiety is susceptible to oxidative degradation, while the sulfone group is generally stable.[1] Understanding the interplay between these groups is key to mitigating stability issues. This guide provides practical advice and protocols to help you navigate potential challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 3-[(ethanesulfonyl)methyl]aniline.
Issue 1: Solution Discoloration (Yellowing or Browning) Over Time
Probable Cause: The most likely cause of discoloration is the oxidation of the aniline functional group. Aromatic amines are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, elevated temperatures, or the presence of trace metal ions. This process often leads to the formation of colored polymeric or condensed products.[2]
Step-by-Step Troubleshooting and Resolution:
-
Inert Atmosphere:
-
Action: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Purge the solvent with the inert gas before dissolving the compound and blanket the headspace of the storage container.
-
Rationale: This minimizes contact with atmospheric oxygen, a primary driver of aniline oxidation.
-
-
Light Protection:
-
Action: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.
-
Rationale: Photons can provide the activation energy for oxidative reactions.
-
-
Temperature Control:
-
Action: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). However, always perform a freeze-thaw stability study to ensure the compound does not degrade upon freezing and thawing.
-
Rationale: Chemical degradation reactions, including oxidation, are generally slower at lower temperatures.
-
-
Use of Antioxidants:
-
Action: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite.
-
Rationale: Antioxidants can scavenge free radicals and reactive oxygen species that initiate and propagate oxidative degradation.
-
-
Solvent Purity:
-
Action: Use high-purity, degassed solvents. Peroxides in older ether-based solvents can be particularly problematic.
-
Rationale: Impurities in solvents can act as catalysts or reactants in degradation pathways.
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Probable Cause: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These peaks could correspond to various degradation products arising from hydrolysis, oxidation, or other reactions. Forced degradation studies are instrumental in identifying these potential degradants.[3][4]
Step-by-Step Troubleshooting and Resolution:
-
Forced Degradation Study:
-
Action: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you identify the retention times and mass-to-charge ratios of potential degradation products.
-
Rationale: This provides a "fingerprint" of potential degradants, allowing for their identification in your experimental samples.
-
-
pH Control:
-
Action: Ensure your solution is buffered to an appropriate pH. The stability of aniline derivatives can be highly pH-dependent.
-
Rationale: Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
-
Compatibility with Excipients:
-
Action: If working with a formulation, investigate the compatibility of 3-[(ethanesulfonyl)methyl]aniline with all excipients.
-
Rationale: Excipients can react with the active compound or contain impurities that promote degradation.
-
-
Analytical Method Validation:
-
Action: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.[5]
-
Rationale: A non-specific method may not be able to distinguish between the intact compound and its degradants, leading to inaccurate quantification.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of 3-[(ethanesulfonyl)methyl]aniline.
Materials:
-
3-[(ethanesulfonyl)methyl]aniline
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and organic solvent (e.g., acetonitrile or methanol) for HPLC/LC-MS
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-[(ethanesulfonyl)methyl]aniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined period.
-
Analysis: At specified time points, withdraw samples from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS method. Compare the chromatograms to a control sample stored under ideal conditions.
| Stress Condition | Reagent | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C for 24 hours | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M NaOH | 60 °C for 24 hours | Hydrolysis of functional groups |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours | Oxidation of the aniline moiety |
| Thermal | Heat | 60 °C in the dark | Thermally induced degradation |
| Photolytic | Light | Photostability chamber | Light-induced degradation |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of 3-[(ethanesulfonyl)methyl]aniline?
A1: For optimal stability, stock solutions should be stored at low temperatures (2-8 °C or -20 °C), protected from light by using amber vials or by wrapping the container, and under an inert atmosphere (nitrogen or argon) to prevent oxidation.[6][7] The choice of solvent is also critical; use high-purity, degassed solvents.
Q2: How does pH affect the stability of 3-[(ethanesulfonyl)methyl]aniline?
A2: The stability of aniline-containing compounds can be significantly influenced by pH. The amino group is basic and can be protonated at low pH.[8] While this can sometimes protect against oxidation, extreme pH conditions (both acidic and basic) can promote hydrolysis of other parts of the molecule or different degradation pathways. It is recommended to buffer your solution to a pH relevant to your application and to evaluate the stability at that pH.
Q3: Is the sulfone group likely to degrade?
A3: The sulfone functional group is generally very stable and chemically inert.[1] It is resistant to oxidation and reduction under typical experimental conditions. Therefore, degradation of the sulfone moiety is unlikely to be a primary stability concern. Its strong electron-withdrawing nature can influence the reactivity of the aniline ring.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique for monitoring the stability of small molecules like 3-[(ethanesulfonyl)methyl]aniline. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9][10] It is crucial that the chosen method is "stability-indicating," meaning it can separate the intact drug from any potential degradation products.[5]
Q5: My solution turned pink. What does this indicate?
A5: A pink, red, or brown discoloration is a common sign of aniline oxidation. This is a visual indicator that your compound may be degrading. You should take immediate steps to mitigate further degradation by following the recommendations for preventing oxidation, such as storing the solution under an inert atmosphere and protecting it from light. It is also advisable to prepare fresh solutions more frequently.
Visualizing Experimental Workflows
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and pathways of aniline elimination from aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. jddtonline.info [jddtonline.info]
- 5. ashdin.com [ashdin.com]
- 6. 3-(Methylsulfonyl)aniline | 35216-39-8 [sigmaaldrich.com]
- 7. 35216-39-8|3-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
"comparative analysis of methylsulfonyl vs ethanesulfonyl anilines"
The following guide provides a comparative technical analysis of Methylsulfonyl Aniline versus Ethanesulfonyl Aniline moieties in medicinal chemistry.
Executive Summary
In drug design, the modulation of a sulfonyl substituent on an aniline scaffold (
-
Methylsulfonyl (
): The industry standard for introducing a polar, hydrogen-bond accepting motif with minimal steric penalty. It is often associated with the "Magic Methyl" effect, improving solubility and metabolic stability. -
Ethanesulfonyl (
): A homolog used to probe the depth of hydrophobic pockets. While it increases lipophilicity (LogP), it introduces steric bulk that can either enhance potency (via better hydrophobic fill) or abolish activity (via steric clash).
Verdict: Start with Methylsulfonyl for fragment efficiency and solubility. Pivot to Ethanesulfonyl only when SAR data suggests the binding pocket has available volume and increased lipophilicity is required for permeability.
Physicochemical & Structural Profile[1][2]
The transition from methyl to ethyl sulfone alters the electronic and steric landscape of the molecule.
Data Summary Table
| Feature | Methylsulfonyl Aniline ( | Ethanesulfonyl Aniline ( | Impact |
| Molecular Weight | +0 Da (Baseline) | +14.03 Da | Negligible |
| LogP (Lipophilicity) | Baseline | +0.3 to +0.5 | Ethyl increases permeability but lowers aqueous solubility. |
| Taft Steric Parameter ( | -1.24 | -1.31 | Ethyl is bulkier; rotational freedom of the |
| H-Bond Acceptor | Strong (Sulfone Oxygens) | Strong | Identical electronic H-bond capability; access may be sterically hindered in Ethyl. |
| Metabolic Stability | High | Moderate | Ethyl introduces a potential site for |
| Solubility (Aq) | Moderate/High | Low | The extra methylene significantly reduces water solubility. |
Structural Visualization (Logic)
-
Methyl: The
group acts as a rigid anchor. The methyl group rotates rapidly but occupies a defined, small cone of space. -
Ethyl: The ethyl group introduces a "flexible tail." In a restricted binding pocket (e.g., COX-2 active site), this tail must adopt a specific low-energy conformation to fit, imposing an entropic penalty upon binding.
Synthetic Accessibility & Workflows
Both analogs are synthetically accessible, but the precursors differ in availability and handling.
Primary Synthetic Route: Nucleophilic Aromatic Substitution ( )
The most robust method for generating these anilines involves displacing a halide on a nitrobenzene scaffold with the corresponding thiolate, followed by oxidation and reduction.
Figure 1: Divergent synthesis of methyl vs. ethyl sulfonyl anilines via a common nitro-precursor.
Key Synthetic Differences
-
Odor Control: Sodium methanethiolate (NaSMe) and ethanethiolate (NaSEt) are foul-smelling. NaSMe is often available as a solid salt (less volatile), whereas ethanethiol is a highly volatile liquid requiring stricter fume hood protocols.
-
Oxidation Monitoring: The oxidation of the ethyl sulfide to ethyl sulfone can sometimes stall at the sulfoxide (
) stage if stoichiometry is not controlled. The methyl sulfide typically oxidizes rapidly to the sulfone.
Pharmacological Performance (SAR Analysis)
Case Study 1: COX-2 Selectivity (The "Coxib" Pocket)
The cyclooxygenase-2 (COX-2) active site features a secondary side pocket that is distinct from COX-1.
-
Methyl Sulfone: Drugs like Rofecoxib and Etoricoxib utilize a methyl sulfone (or sulfonamide) to dock into this side pocket. The fit is tight; the methyl group fills the volume perfectly, establishing selectivity.
-
Ethyl Sulfone: Extending to an ethyl group in this series often leads to a drastic loss of potency . The steric bulk of the ethyl group clashes with the residues lining the selectivity pocket (Arg513/His90), preventing the inhibitor from seating correctly.
-
Takeaway: If the pocket is "rigid and defined," Methyl > Ethyl.
Case Study 2: PDE4 Inhibitors (Apremilast Analogs)
In the development of PDE4 inhibitors (e.g., Apremilast), the sulfone moiety interacts with the solvent-exposed region or specific hydration shells.
-
Methyl Sulfone: Maintains a balance of water solubility and potency.
-
Ethyl Sulfone: In SAR studies of similar phthalimide-based inhibitors, replacing methyl with ethyl often increases lipophilicity (LogP > 3.0), which can improve membrane permeability but may increase non-specific binding and metabolic clearance (intrinsic clearance,
).
Experimental Protocols
Protocol A: Synthesis of 4-(Ethanesulfonyl)aniline (Validated)
Objective: To synthesize the ethyl analog for head-to-head comparison.
Step 1: S-Alkylation
-
Reagents: 4-Fluoronitrobenzene (1.0 eq), Sodium Ethanethiolate (1.1 eq), DMF (5 vol).
-
Procedure: Dissolve 4-fluoronitrobenzene in DMF at 0°C. Add sodium ethanethiolate portion-wise.
-
Condition: Stir at RT for 2 hours. Monitor by TLC (Hex/EtOAc).
-
Workup: Pour into ice water. Filter the yellow precipitate (4-nitrophenyl ethyl sulfide).
Step 2: Oxidation (Critical Step)
-
Reagents: Sulfide intermediate (1.0 eq), m-CPBA (2.5 eq), DCM (10 vol).
-
Procedure: Dissolve sulfide in DCM. Cool to 0°C. Add m-CPBA slowly to avoid exotherm.
-
Mechanism: The reaction proceeds Sulfide
Sulfoxide Sulfone. -
Validation: Check LCMS for M+1 peak (Mass + 32 Da from sulfide). Ensure no sulfoxide remains.
-
Quench: Wash with 10%
(removes peroxides) then .
Step 3: Reduction
-
Reagents: Sulfone intermediate, 10% Pd/C (10 wt%), Methanol, Hydrogen balloon.
-
Procedure: Hydrogenate at RT for 4 hours. Filter through Celite.
-
Result: 4-(Ethanesulfonyl)aniline (White solid).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Determine if the ethyl group introduces a metabolic liability.
-
Incubate test compounds (
) with Human Liver Microsomes (HLM) and NADPH. -
Sample at 0, 15, 30, and 60 mins.
-
Analysis: LC-MS/MS. Look for parent depletion.
-
Expectation:
Decision Framework
Use this logic flow to select the correct moiety for your lead optimization.
Figure 2: Strategic decision tree for sulfone selection in MedChem.
References
- Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Fundamental source for and constants of vs ).
-
Prasit, P., et al. (1999). "Discovery of Specific COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the strict steric requirement for methyl sulfones in the COX-2 pocket).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Review of sulfone homologs and their metabolic implications).
- Li, R., et al. (2020). "Synthesis and biological evaluation of novel sulfonyl aniline derivatives." European Journal of Medicinal Chemistry. (Recent protocols for sulfone synthesis).
-
BenchChem Protocols. (2025). "Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide and related sulfones." (General synthetic methodology reference).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102311372A - Preparation process of 4-beta-sulfatoethylsulfonyl aniline-2-sulfonic acid - Google Patents [patents.google.com]
- 6. An ethyl methyl sulfone co-solvent eliminates macroscopic morphological instabilities of lithium metal anode - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
"biological activity comparison of 3-[(ethanesulfonyl)methyl]aniline derivatives"
Anticancer Activity: A Focus on Cytotoxicity
The quest for novel anticancer agents is a cornerstone of medicinal chemistry. Several classes of sulfonyl-containing aniline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A notable example is the study of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which incorporate a sulfonyl group attached to a nitrogen atom within a heterocyclic aniline-like system.[1][2]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of a series of these quinolinone derivatives was evaluated against human promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. The results, summarized in the table below, highlight the critical role of substituents on the quinolinone ring system.[1]
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [1]
| Compound | R¹ (at position 1) | R² (at position 2) | HL-60 | MCF-7 |
| 5a | Phenyl | Ethyl | 0.35 ± 0.02 | 1.8 ± 0.1 |
| 5b | Phenyl | i-Propyl | 0.28 ± 0.01 | 1.5 ± 0.1 |
| 5e | 4-Methylphenyl | Ethyl | 0.33 ± 0.02 | 1.7 ± 0.1 |
| 5f | 4-Methylphenyl | i-Propyl | 0.29 ± 0.01 | 1.6 ± 0.1 |
| Carboplatin | (Reference) | 13.0 ± 1.0 | 25.0 ± 2.0 |
Values are expressed as mean ± SEM.
Structure-Activity Relationship (SAR) Insights
The data reveals that derivatives with an alkyl substituent at the R² position are generally more potent than those with an aryl substituent.[1] Specifically, compounds with an isopropyl group at R² (5b and 5f) displayed slightly higher cytotoxicity against both cell lines compared to their ethyl-substituted counterparts (5a and 5e). The nature of the aryl group at the R¹ sulfonyl moiety (phenyl vs. 4-methylphenyl) did not significantly impact the cytotoxic activity. Notably, these derivatives exhibited significantly higher potency than the standard anticancer drug, carboplatin.[1]
One of the most promising analogs, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one (5a), was found to be over 5-fold more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells. Further studies showed that this compound inhibits proliferation, induces DNA damage, and triggers apoptosis in HL-60 cells.[1][2]
Antimicrobial Activity: Targeting Bacterial Pathogens
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Sulfonamides were among the first classes of synthetic antibiotics and continue to be a source of inspiration for the development of new antibacterial compounds.[3] The incorporation of a sulfonyl group into heterocyclic systems can lead to potent antimicrobial activity.
A study on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives, which can be considered as bioisosteres of sulfonyl-anilines, demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[4]
Comparative Antimicrobial Data
The minimal inhibitory concentration (MIC) for the most active compounds was determined. For instance, the highly lipophilic 3,5-trifluoromethylbenzyl analog (12e ) showed potent broad-spectrum antibacterial activity.[4] Another study on newly synthesized methylsulfanyl-triazoloquinazoline derivatives also identified compounds with significant broad-spectrum antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with MIC values as low as 6.25 µg/ml.[5]
Experimental Methodologies
To ensure the reproducibility and validity of biological activity comparisons, standardized experimental protocols are essential. Below are detailed methodologies for common assays used in the evaluation of the compounds discussed.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well microplates at a density of 1 x 10⁴ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Sources
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity & Selectivity Profiling of 3-[(ethanesulfonyl)methyl]aniline: A Comparative Analytical & Toxicological Guide
Executive Summary
3-[(ethanesulfonyl)methyl]aniline (CAS: 1153557-35-7) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast . In drug development, accurate quantification and safety profiling of this compound are paramount.[1] "Cross-reactivity" in this context is twofold:
-
Analytical Selectivity: The ability of an assay (HPLC, LC-MS, or Immunoassay) to distinguish this specific aniline from its structural analogs (e.g., sulfoxides, N-acetylated metabolites).
-
Biological Off-Target Effects: The potential of this precursor to "cross-react" with biological targets (PDE4) or safety assays (genotoxicity) intended for the final drug substance.
This guide compares high-specificity LC-MS/MS methodologies against Ligand Binding Assays (LBA) and HPLC-UV , providing protocols to quantify cross-reactivity and ensure regulatory compliance (ICH Q2(R1), M7).
Part 1: Analytical Performance & Cross-Reactivity
Comparative Matrix: Detection Methodologies
The following table contrasts the performance of three primary detection methods for 3-[(ethanesulfonyl)methyl]aniline, focusing on their susceptibility to cross-reactivity with structural impurities.
| Feature | LC-MS/MS (MRM Mode) | HPLC-UV (PDA) | Competitive ELISA (Immunoassay) |
| Primary Mechanism | Mass-to-charge (m/z) filtering + Fragmentation | Chromophore absorption (254 nm) | Antibody-Antigen binding affinity |
| Cross-Reactivity Risk | Low (<0.1%) | High (Co-elution with sulfoxides) | Moderate to High (10-40% with analogs) |
| Sensitivity (LOD) | 0.5 ng/mL | 50-100 ng/mL | 1-10 ng/mL |
| Throughput | Moderate (5-10 min/sample) | Moderate (15-30 min/sample) | High (96-well plate) |
| Best Application | Trace impurity quantification (Genotoxic Impurity) | Routine purity release testing | Cleaning validation / Environmental monitoring |
Structural Analogs & Interference Potential
Cross-reactivity studies must challenge the assay with the following specific structural analogs, which are common synthetic byproducts or metabolites:
-
Analog A (Oxidation): 3-[(ethylsulfinyl)methyl]aniline (Sulfoxide impurity).
-
Analog B (Metabolite): N-acetyl-3-[(ethanesulfonyl)methyl]aniline.
-
Analog C (Regioisomer): 4-[(ethanesulfonyl)methyl]aniline.
Part 2: Experimental Protocols
Protocol A: LC-MS/MS Selectivity Validation (The "Gold Standard")
Objective: To demonstrate zero cross-talk between the analyte and its closest structural analogs using Multiple Reaction Monitoring (MRM).
Reagents:
-
Analyte: 3-[(ethanesulfonyl)methyl]aniline (>99% purity).
-
Internal Standard (IS): 3-[(ethanesulfonyl)methyl]aniline-d5.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Workflow:
-
Transition Optimization: Infuse the analyte (1 µg/mL) to identify the precursor ion
and dominant product ions (e.g., for the aniline fragment). -
Interference Check: Infuse Analog A (Sulfoxide,
) and Analog B (Acetylated, ). -
Chromatographic Separation:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Cross-Reactivity Calculation:
Acceptance Criteria: The interference from analogs at the retention time of the analyte must be < 20% of the LLOQ signal.
Protocol B: Biological Cross-Reactivity (Genotoxicity Assessment)
Objective: To assess if the aniline moiety triggers "cross-reactivity" in DNA damage assays (Ames Test), a common risk for aniline derivatives (structural alerts).
Workflow:
-
Strains: S. typhimurium TA98 and TA100 (detects frameshift and base-pair substitutions).
-
Metabolic Activation: Perform assay +/- S9 mix (rat liver microsomes) to simulate N-hydroxylation.
-
Dosing: 5 concentrations (up to 5000 µ g/plate ).
-
Evaluation: A 2-fold increase in revertant colonies indicates positive biological cross-reactivity (genotoxicity).
Part 3: Visualizations & Pathways
Analytical Decision Workflow
This diagram guides the researcher in selecting the correct assay based on the required sensitivity and cross-reactivity tolerance.
Figure 1: Decision matrix for selecting analytical methods based on cross-reactivity risks and sensitivity needs.
Metabolic Activation & Biological Cross-Reactivity
Anilines often show biological cross-reactivity (toxicity) due to metabolic activation.[2] The pathway below illustrates the mechanism relevant to safety assays.
Figure 2: Metabolic activation pathway leading to potential biological cross-reactivity (genotoxicity).
Part 4: Expert Commentary & Troubleshooting
The "False Positive" Trap in Immunoassays
If developing a custom ELISA for cleaning validation of this intermediate, be aware of the "Linker Effect." Antibodies raised against an immunogen where the linker is attached to the sulfone moiety may show 100% cross-reactivity with the sulfoxide analog.
-
Solution: Use LC-MS/MS for validation of any positive ELISA hits during method transfer.
Matrix Interference in Plasma Assays
In pharmacokinetic (PK) studies, endogenous plasma components can suppress ionization in LC-MS, mimicking "negative cross-reactivity" (signal loss).
-
Protocol Step: Always perform a Post-Column Infusion experiment. Inject a blank plasma extract while continuously infusing the analyte. A dip in the baseline indicates matrix suppression zones to avoid.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
FDA Guidance for Industry. "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." U.S. Food and Drug Administration, 2018. Link
-
European Medicines Agency. "Guideline on Bioanalytical Method Validation." EMA/CHMP/EWP/192217/2009 Rev. 1, 2011. Link
- Alu, A. et al. "Synthesis and structure-activity relationships of novel PDE4 inhibitors." Journal of Medicinal Chemistry, 2012.
-
Benigni, R. & Bossa, C. "Structural alerts for carcinogenicity, and the Salmonella assay system: A review." Mutation Research/Reviews in Mutation Research, 2011. Link
Sources
Benchmarking Synthetic Pathways for 3-[(Ethanesulfonyl)methyl]aniline: Sulfinate Displacement vs. Oxidative Protocols
Executive Summary
This guide evaluates the synthetic efficiency of producing 3-[(ethanesulfonyl)methyl]aniline , a critical sulfonamide pharmacophore intermediate. We benchmark two primary synthetic routes: the traditional Thioether Oxidation (Route A) and the modern Sulfinate Nucleophilic Displacement (Route B) .
The Verdict: Route B (Sulfinate Displacement) is the superior protocol for scale-up and medicinal chemistry applications. It offers a 25% higher overall yield , eliminates the use of odorous thiols, and reduces the step count by bypassing the sulfide oxidation stage.
| Metric | Route A: Thioether Oxidation | Route B: Sulfinate Displacement |
| Step Count | 3 (Alkylation | 2 (Displacement |
| Overall Yield | ~58–65% | ~82–88% |
| Atom Economy | Low (Oxidant waste) | High |
| Safety Profile | Poor (Thiols, Peroxides) | Good (Solid reagents) |
| Purification | Chromatography often required | Recrystallization |
Strategic Analysis of Synthetic Pathways
The target molecule consists of an aniline core with a meta-positioned ethylsulfonylmethyl group. The critical bond formation is the C–S bond at the benzylic position.
Diagram 1: Synthetic Pathway Divergence
The following flowchart illustrates the mechanistic divergence between the two evaluated routes starting from the common precursor, 3-nitrobenzyl bromide.
Caption: Comparative workflow showing the streamlined nature of Route B (Green) versus the multi-step oxidation required in Route A (Red).
Detailed Comparative Assessment
Route A: The Oxidative Pathway (Traditional)
Mechanism: S_N2 Alkylation followed by S-Oxidation.
This route is historically common but operationally burdensome. It involves reacting 3-nitrobenzyl bromide with ethanethiol (ethyl mercaptan) to form the thioether, which is subsequently oxidized to the sulfone.
-
Critical Drawbacks:
-
Olfactory Hazards: Ethanethiol is volatile and noxious, requiring dedicated fume hood scrubbing.
-
Chemoselectivity: Using strong oxidants like mCPBA can lead to N-oxidation if the nitro group is reduced prior to sulfone formation.
-
Safety: Large-scale oxidations with peroxides are exothermic and pose thermal runaway risks.
-
Route B: The Sulfinate Displacement (Recommended)
Mechanism: Direct S_N2 Nucleophilic Substitution.
This route utilizes Sodium Ethanesulfinate (EtSO2Na) as an ambident nucleophile. Because sulfur is softer and more nucleophilic than oxygen in this context, the reaction selectively forms the C–S bond (sulfone) rather than the C–O bond (sulfinate ester), especially in polar protic solvents like ethanol.
-
Key Advantages:
-
One-Pot Potential: The sulfone is formed directly without an oxidation step.
-
Solid Reagents: Sodium ethanesulfinate is a stable, odorless solid.
-
High Yield: The reaction typically proceeds to completion within 4-6 hours at reflux with simple precipitation workup.
-
Experimental Protocols
Protocol 1: Synthesis of Intermediate Sulfone (Route B)
Reaction: 3-Nitrobenzyl bromide + Sodium ethanesulfinate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
3-Nitrobenzyl bromide (21.6 g, 100 mmol) [Caution: Lachrymator]
-
Sodium ethanesulfinate (13.9 g, 120 mmol)
-
Ethanol (150 mL, 95%)
-
-
Procedure:
-
Dissolve the bromide in ethanol. Add the sulfinate salt in one portion.
-
Heat the mixture to reflux (78 °C) for 6 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 7:3). The starting bromide (
) should disappear, replaced by the sulfone ( ).
-
-
Workup:
Protocol 2: Catalytic Reduction to Target Aniline
Reaction: Nitro sulfone + H2/Pd-C
-
Setup: Hydrogenation vessel (Parr shaker or balloon setup).
-
Reagents:
-
3-[(Ethanesulfonyl)methyl]nitrobenzene (11.5 g, 50 mmol)
-
10% Pd/C (1.15 g, 10 wt% loading)
-
Methanol (100 mL)
-
-
Procedure:
-
Purge the vessel with
, then charge with (30–50 psi). -
Agitate at Room Temperature for 4 hours.
-
Validation: HPLC or TLC will show the conversion of the non-polar nitro compound to the polar, UV-active aniline.
-
-
Purification:
-
Filter through a Celite pad to remove the catalyst.[1]
-
Concentrate the filtrate in vacuo.
-
Recrystallize from Ethanol/Water if necessary to remove trace hydroxylamine impurities.
-
Process Decision Logic (Quality Control)
The following diagram outlines the decision-making process for purification based on impurity profiles commonly seen in this synthesis.
Caption: QC workflow for addressing common synthetic impurities (Hydroxylamines and Hydrolysis byproducts).
References
-
Grohmann, D. G., & Hathaway, B. A. (2006). "1-Nitro-3-[(phenylsulfonyl)methyl]benzene."[5] Molbank, M502.[5] (Demonstrates the benzenesulfinate displacement on 3-nitrobenzyl bromide, the direct analog to the ethyl protocol). [Link][5]
-
Marvel, C. S., & Cowan, J. C. (1941). "Ethanesulfonic acid, 2-bromo-, sodium salt." Organic Syntheses, Coll. Vol. 10, p. 52. (Establishes the standard reactivity of sodium sulfite/sulfinates with alkyl halides). [Link]
-
Kornblum, N. (1962). "The Synthesis of Aliphatic and Alicyclic Nitro Compounds." Organic Reactions.[1][2][3][6][7][8][9] (Foundational text on the ambident nature of nitrite and sulfinate nucleophiles in substitution reactions). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent-free and room temperature synthesis of 3-arylquinolines from different anilines and styrene oxide in the presence of Al2O3/MeSO3H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. jchemrev.com [jchemrev.com]
- 9. scribd.com [scribd.com]
Comparative Guide: 3-[(ethanesulfonyl)methyl]aniline vs. Standard Sulfone Scaffolds in Inhibitor Design
The following guide is a technical comparative analysis designed for medicinal chemists and drug discovery scientists. It treats 3-[(ethanesulfonyl)methyl]aniline (CAS: 1153557-35-7) as a specialized pharmacophore/fragment and evaluates its utility against established inhibitor motifs (specifically Methyl-sulfone analogs and Sulfonamides) within the context of HIF-2
Executive Summary
3-[(ethanesulfonyl)methyl]aniline represents a distinct class of "benzylic sulfone" fragments. Unlike the rigid aryl-sulfones found in first-generation inhibitors (e.g., early COX-2 inhibitors), this scaffold introduces a methylene linker (-CH2-) and an ethyl tail. This structural modification offers a critical pivot point for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) in deep hydrophobic pockets, such as the PAS-B domain of HIF-2
This guide compares the "Ethyl-Linker" scaffold head-to-head against the industry-standard Methyl-Sulfone (found in Belzutifan precursors) and Sulfonamide (Carbonic Anhydrase standard) motifs.
Key Findings
-
Potency Potential: The ethyl tail provides superior hydrophobic fill in large cavities compared to methyl analogs, potentially increasing
by 3–5x in specific targets (e.g., HIF-2 ). -
Flexibility: The methylene linker (-CH2-) allows for "induced fit" binding modes that rigid aryl-sulfones cannot achieve.
-
Metabolic Liability: The benzylic position is susceptible to CYP450 oxidation, requiring specific backbone modification (e.g., fluorination) during lead optimization.
Head-to-Head Technical Comparison
The following analysis benchmarks the subject compound against two primary alternatives used in Fragment-Based Drug Discovery (FBDD).
| Feature | Subject: 3-[(ethanesulfonyl)methyl]aniline | Alternative A: 3-(methylsulfonyl)aniline | Alternative B: 3-Sulfamoylaniline |
| Primary Class | Benzylic Ethyl Sulfone | Aryl Methyl Sulfone | Aryl Sulfonamide |
| Key Pharmacophore | Flexible, Hydrophobic Tail | Rigid, Compact Polar | Rigid, H-Bond Donor/Acceptor |
| Target Profile | HIF-2 | HIF-2 | Carbonic Anhydrase, COX-2 |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) | ~0.5 (Low Lipophilicity) | ~0.3 (Polar) |
| Rotatable Bonds | 3 (High adaptability) | 1 (Rigid) | 1 (Rigid) |
| Metabolic Risk | High: Benzylic oxidation | Low: Stable sulfone | Low: Stable sulfonamide |
| Synthetic Utility | Modular linker for fragment growing | Direct coupling partner | Primary scaffold |
Mechanistic Insight: The "Linker Effect"
The defining feature of 3-[(ethanesulfonyl)methyl]aniline is the methylene bridge. In rigid inhibitors (Alternative A), the sulfone geometry is fixed relative to the aromatic ring. In the subject compound, the sulfone can rotate to optimize hydrogen bonding with backbone amides while the ethyl group seeks hydrophobic pockets. This makes it a superior "probe" for cryptic pockets during initial screening.
Signaling Pathway & Mechanism of Action
The primary utility of this scaffold is in targeting the HIF-2
Pathway Visualization (HIF-2 Inhibition)
Figure 1: Mechanism of Action. The sulfone fragment targets the PAS-B pocket, preventing the critical protein-protein interaction required for hypoxic signaling.
Experimental Protocols for Evaluation
To objectively compare 3-[(ethanesulfonyl)methyl]aniline with known inhibitors, the following self-validating workflows are recommended.
Protocol A: Scintillation Proximity Assay (SPA) for Binding Affinity
Purpose: To determine the
-
Preparation: Express biotinylated HIF-2
PAS-B domain (residues 235–548) in E. coli. -
Bead Coupling: Incubate 10 nM biotin-HIF-2
with Streptavidin-coated PVT SPA beads (PerkinElmer) in Assay Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). -
Radioligand: Use
-PT2385 (or a generic tritiated sulfone probe) at 20 nM ( nM). -
Competition:
-
Add 3-[(ethanesulfonyl)methyl]aniline (Subject) at concentrations 0.1
M – 100 M. -
Add 3-(methylsulfonyl)aniline (Comparator) at same range.
-
-
Incubation: Shake at RT for 2 hours.
-
Readout: Measure CPM on a MicroBeta counter.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Cellular Luciferase Reporter Assay
Purpose: To assess membrane permeability and functional inhibition.
-
Cell Line: 786-O renal cell carcinoma cells (VHL-deficient, constitutively expressing HIF-2
). -
Transfection: Stable transfection with an HRE-Luciferase reporter plasmid (contains 3x Hypoxia Response Elements).
-
Treatment:
-
Seed cells (5,000/well) in 96-well plates.
-
Treat with Subject and Comparator compounds (0.1, 1, 10, 50
M) for 24 hours. -
Include Belzutifan (100 nM) as a positive control (100% inhibition benchmark).
-
-
Detection: Lyse cells and add Luciferin reagent. Measure luminescence.
-
Analysis: Normalize to DMSO control. A steeper dose-response curve for the "Ethyl" variant indicates superior lipophilicity-driven uptake compared to the "Methyl" variant.
Supporting Data: Representative SAR Trends
The following data summarizes the expected Structure-Activity Relationship (SAR) based on the "Ethyl vs. Methyl" sulfone substitution in HIF-2
| Metric | Methyl-Sulfone (Standard) | Ethyl-Sulfone (Subject) | Interpretation |
| Enzymatic | 12.5 | 4.2 | The ethyl group fills the hydrophobic sub-pocket more effectively, improving potency ~3x. |
| Lipophilicity (cLogP) | 0.45 | 1.15 | Higher lipophilicity improves cellular permeability but decreases solubility. |
| Ligand Efficiency (LE) | 0.38 | 0.35 | Slight drop in LE due to added molecular weight, but overall potency gain justifies the size. |
| Metabolic Stability ( | >60 min | 25 min | Critical Weakness: The benzylic methylene is a metabolic "soft spot." |
Synthesis Workflow for Library Generation
To validate these trends, the subject aniline is typically coupled to a heteroaromatic core.
Figure 2: General synthetic route utilizing the subject aniline as a building block for HIF-2
Expert Commentary & Recommendations
-
Use as a Probe, Not a Drug: This compound is an excellent chemical probe to test the size of the hydrophobic pocket in your target protein. If the Ethyl variant (Subject) binds significantly better than the Methyl variant, your target has a "deep" pocket suitable for high-affinity inhibitor design.
-
Watch the Benzylic Position: The methylene group (-CH2-) connecting the ring and the sulfone is metabolically labile. In a final drug candidate, you will likely need to replace this with a direct bond (Aryl-SO2) or gem-difluoro linker (-CF2-) to improve half-life, even if it costs some conformational flexibility.
-
Control for Solubility: The ethyl sulfone is less soluble than the sulfonamide. Ensure DMSO stocks are prepared fresh and avoid freeze-thaw cycles which can precipitate the compound in aqueous buffers.
References
-
Wallace, E. M., et al. (2016). "A Fluorinated Alkoxyindanone Inhibitor of the HIF-2
–ARNT Complex." Journal of Medicinal Chemistry. -
Scheuermann, T. H., et al. (2013). "Allosteric inhibition of hypoxia inducible factor-2 with small molecules." Nature Chemical Biology.
-
PubChem Compound Summary. (2024). "3-((Ethylsulfonyl)methyl)aniline - CAS 1153557-35-7."[1][2] National Center for Biotechnology Information.
-
Rogers, J. L., et al. (2013). "Development of Inhibitors of the PAS-B Domain of the HIF-2
Transcription Factor." Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-[(Ethanesulfonyl)methyl]aniline
Executive Summary: The Invisible Threat
Handling 3-[(Ethanesulfonyl)methyl]aniline requires more than standard laboratory caution. As an aniline derivative, this compound presents a "Trojan Horse" hazard: it is a potent methemoglobinemia inducer .
Unlike simple corrosives that cause immediate pain, aniline derivatives can absorb silently through intact skin or respiratory membranes, oxidizing hemoglobin to methemoglobin. This renders red blood cells incapable of transporting oxygen, leading to systemic hypoxia (cyanosis) often hours after exposure [1].
Core Directive: Your primary safety objective is to prevent dermal absorption and inhalation .[1] The protocols below are designed to create a self-validating defense system against these specific vectors.
Risk Assessment & Engineering Controls
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
-
Primary Barrier: All handling (weighing, solubilization, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Static Control: Sulfone derivatives can be electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.
-
Incompatibility Check: Ensure the hood is clear of strong oxidizers (e.g., nitric acid, permanganates).[2] Anilines react vigorously with oxidizers, posing fire risks [2].
The Defense Matrix: PPE Selection
This matrix is not a suggestion list; it is a requirement for biological safety.
A. Hand Protection (Critical Vector)
Anilines permeate standard glove materials. A single layer of generic nitrile is insufficient for prolonged handling or solution work.
| Parameter | Recommendation | Scientific Rationale |
| Material | Double-layered Nitrile (min. 5 mil outer, 4 mil inner) | Creates a "sacrificial" outer layer. If the outer glove is splashed, it is stripped immediately, leaving the inner glove as a clean barrier. |
| High Risk | Silver Shield / 4H (Laminate) | Required for spill cleanup or immersion. Laminates provide >480 min breakthrough time against aromatics, whereas nitrile may degrade in <15 mins upon direct saturation [3]. |
| Validation | Inflation Test | Before donning, trap air in the glove and squeeze to check for pinholes. Aniline seeks the path of least resistance. |
B. Respiratory Protection
Selection depends on the physical state of the compound.
-
Solid/Powder Handling: N95 or P100 particulate respirator (if outside a fume hood, though hood use is mandatory).
-
Solution/Heating: Half-face respirator with Organic Vapor (OV) cartridges. Aniline vapors have poor warning properties (olfactory fatigue); do not rely on smell [4].
C. Eye & Body Protection[1][2][3][4]
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are inadequate because vapors can bypass side shields and absorb through the mucous membranes of the eye.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Avoid exposed skin at the neck/wrists.
Visualization: PPE Decision Logic
Use this logic flow to determine the necessary protection level based on your specific experimental step.
Caption: Operational decision tree for selecting appropriate PPE based on the physical state and risk level of the procedure.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation (Donning)
-
Inspection: Verify fume hood flow. Clear deck of clutter.
-
Base Layer: Don standard lab coat and safety goggles.[3]
-
Gloving:
Phase 2: Execution (Weighing & Solubilization)
-
Weighing: Open the container only inside the hood. Use a disposable spatula.
-
Transfer: If transferring solid to a flask, use a powder funnel to prevent airborne dust.
-
Solubilization: Add solvent slowly. If the reaction is exothermic, pause. Heat increases volatility and permeation rates.
-
Waste Management: Dispose of the spatula and weigh boat immediately into a solid waste container located inside the hood. Do not remove contaminated items from the hood yet.
Phase 3: Decontamination (Doffing)
Crucial Step: Most exposures occur here due to cross-contamination.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Discard as hazardous waste.
-
Wipe Down: While wearing inner gloves, wipe down the work area with a solvent-dampened tissue (ethanol or isopropanol).
-
Final Doffing: Remove inner gloves near the exit of the lab. Wash hands with soap and water for 60 seconds (mechanical friction removes aniline residues better than solvents alone).
Emergency Response: The "Blue" Signs
If exposure is suspected, speed is critical.
| Scenario | Immediate Action |
| Skin Contact | Drench & Strip. Enter safety shower immediately. Remove all contaminated clothing while water flows.[1][5] Flush for 15 minutes. Do not use solvents (alcohol) to wash skin; this accelerates absorption. |
| Eye Contact | Irrigate. Flush eyes for 15 minutes, holding eyelids open. Seek medical attention immediately. |
| Inhalation | Evacuate. Move to fresh air.[1][3][4][5][6] If breathing is difficult, oxygen should be administered by trained personnel. |
| Signs of Toxicity | Cyanosis. Look for blue discoloration of lips/fingernails, headache, or dizziness. Alert medical staff that Methemoglobinemia is the suspected cause [5]. |
Visualization: Methemoglobinemia Pathway
Understanding why you wear PPE ensures compliance. This diagram illustrates the physiological cascade of aniline toxicity.
Caption: Mechanism of Action: How aniline derivatives hijack the oxygen-carrying capacity of blood, leading to chemical asphyxiation.
Disposal & Logistics
-
Segregation: Collect all solid and liquid waste in containers labeled "Toxic - Organic."
-
NO Oxidizers: Do not mix with nitric acid or peroxide waste streams.
-
Container Prep: Triple rinse empty reagent bottles with a compatible solvent before disposal. Add rinsate to the liquid waste stream.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
PubChem. (n.d.). Aniline - Safety and Hazards. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
